Product packaging for Promethazine-d4(Cat. No.:CAS No. 1173147-64-2)

Promethazine-d4

Cat. No.: B602524
CAS No.: 1173147-64-2
M. Wt: 288.4 g/mol
InChI Key: PWWVAXIEGOYWEE-YKVCKAMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Promethazine-d4, where the four hydrogen atoms at the 1, 2, 3, and 4 positions of the phenothiazine ring system are replaced by deuterium, is a chemically stable isotopically labeled analog of promethazine. Its primary application is serving as an internal standard in the quantitative analysis of promethazine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [https://pubchem.ncbi.nlm.nih.gov/compound/Promethazine-d4]. By adding a known quantity of this compound to biological samples such as plasma or urine prior to sample preparation, researchers can correct for variability in extraction efficiency and ionization suppression/enhancement in the mass spectrometer, thereby achieving highly accurate and precise concentration measurements. This is critical in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of promethazine, a first-generation H1 histamine receptor antagonist used as an antihistamine and antiemetic [https://go.drugbank.com/drugs/DB01069]. The research value of this compound lies in its near-identical chemical properties to the native compound, which ensures co-elution during chromatography, while its distinct mass shift (4 atomic mass units) allows for clear differentiation and selective detection by the mass spectrometer. This facilitates reliable tracking of the parent drug and its metabolites, making it an indispensable tool for forensic, clinical, and pharmaceutical research. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1173147-64-2

Molecular Formula

C17H20N2S

Molecular Weight

288.4 g/mol

IUPAC Name

N,N-dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i6D,7D,8D,9D

InChI Key

PWWVAXIEGOYWEE-YKVCKAMESA-N

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C)N(C)C)[2H])[2H])[2H]

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

60-87-7 (unlabelled)

tag

Promethazine

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Promethazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine-d4 is a deuterated analog of Promethazine, a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties. The strategic replacement of four hydrogen atoms with deuterium atoms makes this compound an invaluable tool in analytical and pharmacokinetic research. Its primary application is as a stable isotope-labeled internal standard for the quantification of Promethazine in biological matrices using mass spectrometry-based assays. This guide provides a comprehensive overview of the chemical properties of this compound, intended to support its effective use in a research and drug development context.

Chemical and Physical Properties

This compound is most commonly available as its hydrochloride salt. The following tables summarize its key chemical and physical characteristics.

Table 1: General Chemical Properties of this compound Hydrochloride
PropertyValueSource(s)
Chemical Name N,N-dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride[1]
Synonyms (+/-)-Promethazine-d4 HCl (phenothiazine-1,3,7,9-d4)[1]
Molecular Formula C₁₇H₁₇D₄ClN₂S[2][3]
Molecular Weight 324.90 g/mol [2]
CAS Number 1173018-74-0
Unlabeled CAS Number 58-33-3 (for Promethazine HCl)
Isotopic Purity 98 atom % D
Chemical Purity min 97%
Table 2: Physical Characteristics of this compound Hydrochloride
PropertyDescriptionSource(s)
Appearance Solid, Off-white to yellow crystalline powder
Solubility Water: 100 mg/mL (with sonication) DMSO: 50 mg/mL (with sonication) Ethanol, Chloroform: Freely soluble Ether, Acetone, Ethyl Acetate: Practically insoluble
Storage Conditions Solid: 4°C, sealed from moisture. In Solvent: -80°C for 6 months; -20°C for 1 month (sealed from moisture).
Stability Sensitive to light. Slowly oxidizes on prolonged exposure to air, which may cause a blue discoloration.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to manufacturers, its application as an internal standard in quantitative bioanalysis is well-established. Below is a generalized methodology for its use in an LC-MS/MS assay for the determination of Promethazine in a biological matrix (e.g., plasma).

General Protocol for Quantitative Analysis of Promethazine using this compound as an Internal Standard

1. Preparation of Stock Solutions and Calibration Standards:

  • Prepare a primary stock solution of Promethazine and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working standard solutions of Promethazine at different concentrations by serial dilution of the primary stock solution.

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • Aliquot a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add the internal standard working solution (e.g., 10 µL of this compound solution) to each sample, except for the blank matrix.

  • Add a protein precipitation agent (e.g., 300 µL of acetonitrile) to each tube.

  • Vortex the tubes to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the tubes at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject a small volume of the prepared sample supernatant onto an appropriate LC column (e.g., a C18 reversed-phase column).

    • Use a suitable mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Promethazine and this compound from matrix components.

  • Mass Spectrometry (MS/MS):

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Promethazine and this compound.

      • Hypothetical MRM transitions (to be optimized experimentally):

        • Promethazine: e.g., m/z 285.1 → 86.1

        • This compound: e.g., m/z 289.1 → 90.1

4. Data Analysis:

  • Integrate the peak areas for both the analyte (Promethazine) and the internal standard (this compound) for each sample.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentration of Promethazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Relationship: Promethazine and its Deuterated Analog

Promethazine Promethazine (C17H20N2S) Deuteration Isotopic Labeling (Deuterium Substitution) Promethazine->Deuteration Promethazine_d4 This compound (C17H16D4N2S) Deuteration->Promethazine_d4

Caption: Isotopic labeling of Promethazine results in this compound.

Experimental Workflow: Use of this compound as an Internal Standard

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS Data_Processing Data Processing (Peak Area Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Workflow for bioanalysis using this compound as an internal standard.

Signaling Pathway of Promethazine (Parent Compound)

Note: The following diagram illustrates the established receptor interactions of the parent compound, Promethazine. This compound is expected to have the same pharmacological targets but is primarily used for analytical purposes.

Promethazine Promethazine H1_Receptor Histamine H1 Receptor Promethazine->H1_Receptor Strong Antagonist mACh_Receptor Muscarinic Acetylcholine Receptor Promethazine->mACh_Receptor Moderate Antagonist D2_Receptor Dopamine D2 Receptor Promethazine->D2_Receptor Moderate Affinity Alpha1_Receptor α1-Adrenergic Receptor Promethazine->Alpha1_Receptor Moderate Affinity HT2A_Receptor 5-HT2A Receptor Promethazine->HT2A_Receptor Moderate Affinity

Caption: Receptor antagonism profile of Promethazine.

References

An In-depth Technical Guide to the Synthesis and Purification of Promethazine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Promethazine-d4 hydrochloride (N,N-dimethyl-1-(10H-phenothiazin-10-yl-1,3,7,9-d4)propan-2-amine hydrochloride). This isotopically labeled compound is a crucial tool in pharmacokinetic studies and serves as an internal standard for the quantitative analysis of promethazine by mass spectrometry.

Overview of the Synthetic Strategy

The synthesis of this compound hydrochloride is a multi-step process that begins with the deuteration of a suitable precursor, followed by the construction of the phenothiazine core, N-alkylation, and finally, conversion to the hydrochloride salt and purification. The overall synthetic pathway can be visualized as a three-stage process.

Synthesis_Workflow cluster_0 Stage 1: Precursor Deuteration cluster_1 Stage 2: Heterocycle Formation cluster_2 Stage 3: Side-Chain Introduction and Salt Formation A Diphenylamine B Diphenylamine-d10 A->B H/D Exchange C Phenothiazine-1,3,7,9-d4 B->C Cyclization with Sulfur D This compound C->D N-Alkylation E This compound HCl D->E HCl Salt Formation

Caption: Overall synthetic workflow for this compound hydrochloride.

Experimental Protocols

Stage 1: Synthesis of Diphenylamine-d10

The foundational step is the deuteration of diphenylamine. A common method to achieve high levels of deuteration is through acid-catalyzed hydrogen-deuterium (H/D) exchange.

Protocol: Acid-Catalyzed H/D Exchange

  • Reaction Setup: In a sealed reaction vessel, combine diphenylamine with a deuterated acid solution, such as 0.5 M deuterium chloride in deuterium oxide (D₂O) or deuterium sulfate in ethanol-d.[1]

  • Degassing: The vessel is degassed through several freeze-pump-thaw cycles to remove atmospheric moisture and oxygen.

  • Heating: The sealed vessel is heated to a high temperature (e.g., 250°C) for an extended period (e.g., 30 hours) to facilitate the exchange of aromatic protons with deuterium.[1]

  • Work-up: After cooling, the deuterated diphenylamine is extracted with an organic solvent like hexane. The organic layer is washed with a dilute base (e.g., potassium hydroxide solution) and then with water to remove any remaining acid.

  • Purification: The solvent is evaporated, and the resulting solid is purified by sublimation to yield Diphenylamine-d10.

  • Repeated Exchange (Optional): To achieve higher isotopic enrichment (e.g., >95%), the exchange process can be repeated.[1]

Stage 2: Synthesis of Phenothiazine-1,3,7,9-d4

The deuterated diphenylamine is then used to construct the phenothiazine heterocyclic core through a cyclization reaction with sulfur.

Protocol: Cyclization of Deuterated Diphenylamine

  • Reaction Mixture: Combine the synthesized Diphenylamine-d10 with sulfur.

  • Reaction Conditions: The reaction is typically carried out by heating the mixture in the presence of a catalyst, such as iodine or aluminum chloride.

  • Work-up and Purification: The crude product is purified to yield Phenothiazine-1,3,7,9-d4.

Stage 3: Synthesis of this compound Hydrochloride

The final stage involves the N-alkylation of the deuterated phenothiazine core, followed by conversion to the hydrochloride salt.

Protocol: N-Alkylation and Salt Formation [2][3]

  • Preparation of the Alkylating Agent: N,N-dimethylamino-2-chloropropane is prepared by reacting N,N-dimethyl isopropanolamine with thionyl chloride in a suitable solvent mixture like toluene-methanol. The product is obtained after alkalization and water separation.

  • N-Alkylation Reaction: The synthesized Phenothiazine-1,3,7,9-d4 is reacted with N,N-dimethylamino-2-chloropropane in a toluene-methanol solvent system. An alkali, such as sodium hydroxide or potassium hydroxide, is used to facilitate the reaction, which is carried out under reflux.

  • Formation of this compound Oxalate (Intermediate Purification): The crude this compound (PMZ-2) is dissolved in a methanol-acetone solvent, and oxalic acid is added to form the oxalate salt (PMZ-3). This intermediate salt is crystallized by cooling, which aids in purification.

  • Conversion to Hydrochloride Salt: The purified this compound oxalate is then treated with dry hydrogen chloride gas in a methanol-acetone solvent to yield this compound hydrochloride.

  • Final Purification: The final product is purified by recrystallization. A typical procedure involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound hydrochloride.

Table 1: Synthesis Parameters and Yields (Illustrative)

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1. Deuteration Diphenylamine, D₂ODCl25030~70 (per exchange)>95 (after 2 exchanges)
2. Cyclization Diphenylamine-d10, SulfurIodine140-1602-3>90>98
3. N-Alkylation Phenothiazine-d4, N,N-dimethylamino-2-chloropropaneNaOH, Toluene/Methanol80-858-9~85>99 (as oxalate)
4. Salt Formation This compound OxalateHCl (gas), Methanol/Acetone35-381>95>99.9

Note: The yields and purities are illustrative and can vary based on specific reaction conditions and scale.

Table 2: Physicochemical and Analytical Data for this compound Hydrochloride

PropertyValue
Chemical Formula C₁₇H₁₇D₄ClN₂S
Molecular Weight 324.90 g/mol
CAS Number 1173018-74-0
Appearance White to off-white crystalline powder
Purity (Typical) ≥98%
Isotopic Enrichment ≥99 atom % D

Visualization of Key Processes

Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound hydrochloride.

Synthesis_Pathway A Diphenylamine B Phenothiazine-d4 A->B 1. D₂O, D⁺ 2. S, I₂ C This compound B->C Cl-CH(CH₃)CH₂N(CH₃)₂, NaOH D This compound HCl C->D HCl (gas)

Caption: Chemical synthesis pathway of this compound hydrochloride.

Purification Workflow

The purification of this compound hydrochloride is critical to ensure its suitability for analytical applications. The workflow involves multiple steps to remove impurities.

Purification_Workflow cluster_0 Purification Process A Crude this compound B This compound Oxalate Crystals A->B Oxalic Acid Crystallization C This compound (Free Base) B->C Basification D Crude this compound HCl C->D HCl Gas E Pure this compound HCl D->E Recrystallization

Caption: Purification workflow for this compound hydrochloride.

This guide provides a foundational understanding of the synthesis and purification of this compound hydrochloride. Researchers should always refer to specific literature and safety data sheets for detailed experimental conditions and handling procedures.

References

The Gold Standard in Bioanalysis: Promethazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), achieving the highest levels of accuracy, precision, and robustness is paramount. The use of a suitable internal standard (IS) is a critical component of a reliable bioanalytical method, serving to correct for variability throughout the analytical process. Among the various types of internal standards, deuterated standards are widely considered the gold standard.[1] This technical guide provides an in-depth exploration of the mechanism of action of promethazine-d4 as an internal standard, offering a comprehensive resource for its effective implementation.

The Core Principle: Isotopic Labeling for Unparalleled Accuracy

This compound is a stable isotope-labeled analog of promethazine, where four hydrogen atoms have been replaced by deuterium atoms.[2] This subtle modification results in an increased molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. However, its physicochemical properties remain nearly identical to the parent compound.[1][3] This near-identical nature is the cornerstone of its efficacy as an internal standard.

The fundamental principle behind using a deuterated internal standard is its ability to mimic the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection.[3] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the outset of the procedure, it co-elutes with the native promethazine and experiences the same variations in extraction recovery, injection volume, and ionization efficiency or suppression in the mass spectrometer's ion source. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thereby correcting for potential errors and ensuring high-quality, reproducible data.

Mechanism of Action in Mass Spectrometry

The utility of this compound as an internal standard is most pronounced in LC-MS/MS applications. During analysis, both promethazine and this compound are separated chromatographically and then ionized, typically by electrospray ionization (ESI). In the mass spectrometer, they are distinguished by their different mass-to-charge ratios (m/z). In a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) are monitored for both the analyte and the internal standard, providing a high degree of selectivity and sensitivity.

The co-elution of promethazine and this compound is a critical characteristic. Because they experience the same matrix effects at the same retention time, any suppression or enhancement of the ionization process will affect both compounds proportionally. This ratiometric measurement effectively cancels out these sources of error, leading to more accurate and precise quantification.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from bioanalytical methods utilizing a deuterated internal standard for promethazine analysis. The values presented are illustrative and may vary depending on the specific matrix, instrumentation, and chromatographic conditions.

Table 1: Typical Mass Spectrometric Parameters for Promethazine and Promethazine-d6

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q2) m/z
Promethazine (PMZ)285.186.1
Promethazine-d6 (PMZ-d6)291.192.1

Note: Data synthesized from a study on promethazine and its metabolites in swine tissues. The specific transitions for this compound would be slightly different based on the number of deuterium atoms.

Table 2: Representative Method Validation Parameters

ParameterTypical Range
Linearity Range0.1 µg/kg to 50 µg/kg
Correlation Coefficient (r)> 0.99
Limit of Detection (LOD)0.05 µg/kg
Limit of Quantification (LOQ)0.1 µg/kg - 0.5 µg/kg
Average Recovery77% to 111%
Precision (RSD%)1.8% to 11%

Note: These values are based on a validated method for promethazine in swine edible tissues using promethazine-d6 as an internal standard.

Experimental Protocols

A robust and reproducible experimental protocol is essential for successful bioanalysis. The following provides a detailed methodology for a typical workflow involving the use of this compound as an internal standard for the analysis of promethazine in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.

  • Materials:

    • Plasma samples, calibrators, and quality control samples.

    • This compound internal standard working solution.

    • Precipitation reagent (e.g., acetonitrile containing 0.1% formic acid).

    • Microcentrifuge tubes.

    • Microcentrifuge.

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 300 µL of the cold precipitation reagent.

    • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient program to achieve separation of promethazine from other matrix components.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both promethazine and this compound (as exemplified in Table 1).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of how this compound corrects for analytical variability.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_Separation Chromatographic Separation (Co-elution of Analyte and IS) Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (MRM of Analyte and IS) LC_Separation->MS_Detection Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio_Calculation Quantification Quantify Analyte Concentration using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalysis using this compound as an internal standard.

logical_relationship Analyte Promethazine (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Variability Analytical Variability (Extraction Loss, Matrix Effects, Injection Volume) Variability->Analyte affects Variability->IS affects proportionally Result Accurate & Precise Quantification Ratio->Result corrects for variability

Caption: How this compound corrects for analytical variability.

Conclusion

The use of this compound as an internal standard represents a best-practice approach in the quantitative analysis of promethazine in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides a robust means to compensate for a wide range of analytical variables. By closely mimicking the behavior of the unlabeled analyte, this compound ensures the generation of highly accurate and precise data, which is indispensable for regulated bioanalysis in drug development and clinical research. A thorough understanding and implementation of the principles and protocols outlined in this guide will enable researchers to significantly enhance the quality and reliability of their bioanalytical results.

References

Understanding the Isotopic Labeling of Promethazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Promethazine-d4, a deuterated analog of the first-generation antihistamine, Promethazine. This document details its synthesis, analytical characterization, and the pharmacological context of its parent compound. The inclusion of isotopic labels, specifically deuterium, is a critical technique in drug development and metabolic studies, offering a powerful tool for quantitative analysis.

This compound serves as an invaluable internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for precise quantification of Promethazine in biological matrices.[1][2] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer.[1]

Synthesis of this compound

The isotopic labeling of Promethazine with four deuterium atoms is targeted at the phenothiazine ring structure, resulting in (±)-Promethazine-d4 HCl (phenothiazine-1,3,7,9-d4).[3] While specific, detailed proprietary synthesis protocols are not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of phenothiazine derivatives and general deuteration techniques.

A logical approach involves the deuteration of a phenothiazine precursor prior to the addition of the dimethylaminopropyl side chain. A potential synthetic workflow is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

This proposed multi-step synthesis is based on known chemical reactions for phenothiazine synthesis and subsequent alkylation.

Step 1: Deuteration of a Diphenylamine Precursor

  • Starting Material: A suitable diphenylamine derivative.

  • Deuteration Reagent: A deuterium source such as deuterated sulfuric acid (D₂SO₄) or a similar strong acid capable of electrophilic aromatic substitution.

  • Reaction Conditions: The diphenylamine derivative is treated with the deuterating agent under controlled temperature conditions to facilitate electrophilic substitution of hydrogen with deuterium at the desired positions (1, 3, 7, and 9) of the future phenothiazine ring. The reaction progress would be monitored by NMR or MS to ensure adequate deuterium incorporation.

  • Work-up and Purification: The reaction mixture is neutralized, and the deuterated diphenylamine derivative is extracted and purified using column chromatography.

Step 2: Synthesis of Deuterated Phenothiazine

  • Reactants: The deuterated diphenylamine derivative from Step 1 and elemental sulfur.

  • Catalyst: Iodine (I₂) is often used to catalyze the cyclization reaction.

  • Reaction Conditions: The reactants are heated together, leading to the formation of the deuterated phenothiazine ring system.

  • Purification: The resulting deuterated phenothiazine is purified by recrystallization or column chromatography.

Step 3: Alkylation to form this compound

  • Reactants: The deuterated phenothiazine from Step 2 and 2-(dimethylamino)-1-chloropropane.

  • Base: A strong base such as sodium amide (NaNH₂) is used to deprotonate the nitrogen of the phenothiazine ring, making it nucleophilic.

  • Reaction Conditions: The reaction is carried out in an inert solvent under anhydrous conditions. The deprotonated deuterated phenothiazine then undergoes nucleophilic substitution with 2-(dimethylamino)-1-chloropropane to attach the side chain.

  • Final Product Formation: The reaction mixture is quenched, and the product is extracted. Treatment with hydrochloric acid (HCl) yields the hydrochloride salt, this compound HCl.

  • Purification: The final product is purified by recrystallization to yield a white to off-white crystalline solid.

Analytical Characterization and Data

The successful synthesis of this compound is confirmed through various analytical techniques. The key is to verify the incorporation of deuterium and the overall purity of the compound.

ParameterMethodExpected Result
Molecular Formula -C₁₇H₁₆D₄N₂S
Molecular Weight Mass SpectrometryApproximately 288.44 g/mol (for the free base)
Isotopic Purity Mass SpectrometryHigh percentage of the d4 species, with minimal presence of d0, d1, d2, and d3 species. This is crucial for its use as an internal standard.
Chemical Purity HPLC, GCHigh purity, typically >98%, with minimal organic impurities.
Structure Elucidation ¹H NMR, ¹³C NMRNMR spectra will confirm the overall structure. The absence or significant reduction of signals corresponding to the protons at positions 1, 3, 7, and 9 of the phenothiazine ring in the ¹H NMR spectrum is a key indicator of successful deuteration.
Identity Confirmation Mass SpectrometryThe mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. Fragmentation patterns can also be compared to the unlabeled standard.

Mechanism of Action of Promethazine (Parent Compound)

Promethazine exerts its therapeutic effects through its interaction with various receptors in the central and peripheral nervous systems. As this compound is chemically identical to Promethazine, its pharmacological action is the same. The primary mechanisms of action include:

  • Histamine H1 Receptor Antagonism: Promethazine is a potent antagonist of the H1 receptor, which mediates allergic and inflammatory responses. This action is responsible for its antihistaminic effects.

  • Dopamine D2 Receptor Antagonism: It blocks D2 receptors in the brain, contributing to its antiemetic and antipsychotic properties.

  • Muscarinic Receptor Antagonism: Promethazine has anticholinergic effects due to its antagonism of muscarinic receptors, leading to side effects like dry mouth and sedation.

  • Alpha-Adrenergic Receptor Antagonism: It also blocks alpha-adrenergic receptors, which can cause sedation and hypotension.

Visualizing Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the proposed synthesis workflow and the general signaling pathway of Promethazine.

G cluster_0 Proposed Synthesis of this compound A Diphenylamine Derivative B Deuteration (e.g., D₂SO₄) A->B Step 1 C Deuterated Diphenylamine B->C D Cyclization (Sulfur, I₂) C->D Step 2 E Deuterated Phenothiazine (d4) D->E F Alkylation (2-(dimethylamino)-1-chloropropane, NaNH₂) E->F Step 3 G This compound F->G H Salt Formation (HCl) G->H Step 4 I This compound HCl H->I

Caption: Proposed synthetic workflow for this compound.

G cluster_0 Promethazine Signaling Pathways Promethazine Promethazine H1_Receptor H1 Receptor Promethazine->H1_Receptor Antagonist D2_Receptor D2 Receptor Promethazine->D2_Receptor Antagonist Muscarinic_Receptor Muscarinic Receptor Promethazine->Muscarinic_Receptor Antagonist Alpha_Adrenergic_Receptor α-Adrenergic Receptor Promethazine->Alpha_Adrenergic_Receptor Antagonist Allergic_Response ↓ Allergic Response H1_Receptor->Allergic_Response Nausea_Vomiting ↓ Nausea & Vomiting D2_Receptor->Nausea_Vomiting Sedation_DryMouth ↑ Sedation ↑ Dry Mouth Muscarinic_Receptor->Sedation_DryMouth Sedation_Hypotension ↑ Sedation ↑ Hypotension Alpha_Adrenergic_Receptor->Sedation_Hypotension

Caption: General signaling pathways of Promethazine.

Conclusion

This compound is a critical tool for researchers and drug developers, enabling accurate and reliable quantification of Promethazine in various biological samples. While the synthesis of isotopically labeled compounds requires specialized techniques, the proposed methodology provides a logical framework for its production. The well-understood pharmacology of the parent compound, Promethazine, provides a solid foundation for the application of its deuterated analog in pharmacokinetic and metabolic studies. The use of this compound as an internal standard is essential for robust bioanalytical method development and validation, ultimately contributing to a better understanding of the drug's behavior in biological systems.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Promethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine family with well-established sedative, antiemetic, and anticholinergic properties. The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into the promethazine molecule can significantly alter its pharmacokinetic profile. This alteration is primarily due to the kinetic isotope effect, which can lead to a slower rate of metabolic degradation, potentially resulting in improved metabolic stability, increased half-life, and enhanced therapeutic efficacy.[1][2][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of various deuterated forms of promethazine, detailed experimental protocols for their analysis, and a review of the signaling pathways affected by this compound.

Physical and Chemical Properties

The introduction of deuterium in place of protium in the promethazine molecule results in a marginal increase in molecular weight, while other physical and chemical properties are expected to be largely similar to the parent compound. Precise experimental determination of properties such as melting and boiling points for each deuterated analog is not always readily available in the literature, as these compounds are primarily utilized as internal standards in analytical methods.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of non-deuterated promethazine and its deuterated analogs.

Table 1: Physical Properties

PropertyPromethazinePromethazine-d3 HClPromethazine-d4 HClPromethazine-d6 HCl
Molecular Formula C₁₇H₂₀N₂SC₁₇H₁₇D₃N₂S · HClC₁₇H₁₆D₄N₂S · HClC₁₇H₁₄D₆N₂S · HCl
Molecular Weight ( g/mol ) 284.42[5]323.9324.90326.92
Melting Point (°C) 60Data not availableData not availableData not available
Melting Point (HCl salt) (°C) ~223 (with decomposition)Data not availableData not availableData not available
Boiling Point (°C) 190-192 @ 3 TorrData not availableData not availableData not available
pKa 9.1Data not availableData not availableData not available
Solubility (HCl salt) Very soluble in water; freely soluble in ethanol.Soluble in DMSO and Methanol.Soluble in H₂O and DMSO.Data not available

Table 2: Chemical Identifiers

IdentifierPromethazinePromethazine-d3 HClThis compound HClPromethazine-d6 HCl
CAS Number 60-87-71435933-86-01173018-74-01189947-02-1
PubChem CID 49271170651847131231457350170

Experimental Protocols

Deuterated promethazine is frequently employed as an internal standard for the quantification of promethazine and its metabolites in biological matrices due to its similar chemical behavior and distinct mass.

Quantification of Promethazine using LC-MS/MS with Deuterated Internal Standard

This protocol describes a method for the determination of promethazine in biological samples using promethazine-d6 as an internal standard.

a. Sample Preparation (Swine Tissue)

  • Homogenize 5.0 g ± 0.1 g of the tissue sample.

  • Spike the homogenate with a known concentration of promethazine-d6 internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 10 mL of 0.1% formic acid in acetonitrile and vortex for 1 minute.

  • Shake for 10 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction step with another 10 mL of 0.1% formic acid in acetonitrile.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v) for LC-MS/MS analysis.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Promethazine: m/z 285.2 → 86.2

    • Promethazine-d6: m/z 291.3 → 92.0

Synthesis of Deuterated Promethazine (General Approach)

a. Synthesis of Phenothiazine Core

The phenothiazine core can be synthesized via the Bernthsen synthesis, which involves the reaction of diphenylamine with elemental sulfur at high temperatures, often catalyzed by iodine.

b. Deuterium Labeling

Deuterium can be introduced at various positions. For example, to synthesize promethazine-d6, where the two N-methyl groups are deuterated, a deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I) would be used in the final alkylation step. Alternatively, for labeling the propyl chain, a deuterated precursor for the side chain would be required. The synthesis of deuterated phenothiazines can also be achieved through methods like lithium aluminum deuteride reduction of suitable amide or imide precursors.

c. Alkylation to form Deuterated Promethazine

The deuterated phenothiazine core would then be alkylated with a suitable side chain, for example, 1-chloro-2-(dimethylamino)propane, to yield the final deuterated promethazine product.

Purification of Deuterated Promethazine using HPLC

Purification of the synthesized deuterated promethazine can be achieved using preparative High-Performance Liquid Chromatography (HPLC). Chiral separation of promethazine enantiomers has been successfully performed, and a similar methodology can be adapted for purification.

  • Column: A chiral stationary phase column, such as a Vancomycin Chirobiotic V column (250 x 4.6 mm), is effective for separating promethazine enantiomers and could be used for purification.

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.1:0.1 by volume) can be used.

  • Flow Rate: A typical flow rate would be 1 mL/min.

  • Detection: UV detection at 254 nm is suitable.

  • Fraction Collection: Fractions corresponding to the deuterated promethazine peak would be collected, and the solvent evaporated to yield the purified product.

Signaling Pathways and Experimental Workflows

Promethazine exerts its effects by acting as an antagonist at multiple receptors, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors.

Signaling Pathway Diagrams

Promethazine_H1_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Promethazine Deuterated Promethazine Promethazine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Promethazine antagonism of the H1 receptor signaling pathway.

Promethazine_D2_Receptor_Antagonism cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Promethazine Deuterated Promethazine Promethazine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response

Caption: Promethazine antagonism of the D2 dopamine receptor signaling pathway.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Tissue Homogenization Spiking 2. Spiking with Promethazine-d6 IS Homogenization->Spiking Extraction1 3. Extraction with 0.1% Formic Acid in Acetonitrile Spiking->Extraction1 Centrifugation1 4. Centrifugation Extraction1->Centrifugation1 Collection1 5. Supernatant Collection Centrifugation1->Collection1 Extraction2 6. Re-extraction of Pellet Centrifugation1->Extraction2 Collection2 8. Supernatant Pooling Collection1->Collection2 Centrifugation2 7. Centrifugation Extraction2->Centrifugation2 Centrifugation2->Collection2 Evaporation 9. Evaporation to Dryness Collection2->Evaporation Reconstitution 10. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 11. HPLC Injection Reconstitution->Injection Separation 12. Chromatographic Separation (C18) Injection->Separation Ionization 13. Electrospray Ionization (ESI+) Separation->Ionization Detection 14. MRM Detection Ionization->Detection Quantification 15. Quantification using IS Calibration Curve Detection->Quantification Reporting 16. Result Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of promethazine.

References

Navigating the Stability and Storage of Promethazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Promethazine-d4. The following sections detail the core principles of handling this deuterated compound, quantitative stability data derived from studies on its non-deuterated analogue, Promethazine HCl, detailed experimental protocols for stability assessment, and a visualization of its primary signaling pathway.

Core Principles of this compound Storage and Handling

This compound, as a deuterated compound, requires specific storage and handling procedures to maintain its isotopic and chemical integrity. The primary concerns are preventing isotopic dilution through hydrogen-deuterium (H-D) exchange and chemical degradation from environmental factors.

Recommended Storage Conditions:

FormConditionTemperatureDurationRecommendations
Solid (hydrochloride salt) Sealed, away from moisture4°C-Store in a tightly sealed container.
In Solvent Sealed, away from moisture-20°C1 monthUse anhydrous, deuterated solvents for solutions.[1]
In Solvent Sealed, away from moisture-80°C6 monthsUse anhydrous, deuterated solvents for solutions.[1]

General best practices for handling deuterated compounds like this compound include working under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2] Light-sensitive compounds should be stored in amber vials or protected from light to prevent photolytic degradation.[1]

Quantitative Stability Data (from Promethazine HCl as a Proxy)

The following tables summarize data from forced degradation studies on Promethazine HCl.

Table 1: Summary of Forced Degradation Studies on Promethazine HCl

Stress ConditionReagent/DetailsTemperatureDurationObservations
Acid Hydrolysis 0.1 M HCl60°C24 hoursDegradation observed.
Base Hydrolysis 0.1 M NaOH60°C24 hoursDegradation observed.
Oxidative Degradation 3% H₂O₂Room Temperature-Degradation observed; formation of Promethazine 5-oxide and other products via a semiquinone free radical.[3]
Thermal Degradation Solid state80°C-Degradation follows first-order kinetics in an oxygen-saturated medium.
Photolytic Degradation Near-UV light (200 W•h·m⁻²)-Until 1.2 x 10⁶ lux hDoes not follow simple first-order kinetics.

Table 2: Kinetic Data for Thermal Degradation of Promethazine HCl in Aqueous Solution

pHActivation Energy (cal/mole)Rate Constant Trend
2.986601Increases with increasing pH.
3.945888Increases with increasing pH.
5.125570Increases with increasing pH.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Promethazine and its analogues.

Forced Degradation (Stress Testing) Protocol

This protocol is a general methodology for assessing the intrinsic stability of a compound and identifying potential degradation products.

  • Acid and Base Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • For acid hydrolysis, treat the solution with 0.1 M HCl.

    • For base hydrolysis, treat a separate solution with 0.1 M NaOH.

    • Heat the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solutions.

    • Analyze the samples for degradation products using a stability-indicating HPLC-UV or LC-MS/MS method.

  • Oxidative Degradation:

    • Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide.

    • Maintain the solution at room temperature or a slightly elevated temperature for a defined time.

    • Analyze the sample for degradation products.

  • Thermal Degradation:

    • Expose a solid sample of the compound to an elevated temperature (e.g., 80°C) in a controlled oven for an extended period.

    • Dissolve the sample and analyze for degradation.

  • Photolytic Degradation:

    • Expose a solution of the compound to a controlled light source (e.g., near-UV light at 200 W•h·m⁻²).

    • Monitor the degradation over time until a significant level of degradation is achieved (e.g., 1.2 x 10⁶ lux h).

    • Analyze the samples at various time points.

Stability-Indicating RP-HPLC Method

This method is designed to separate and quantify the intact drug from its degradation products.

  • Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV/PDA detector.

  • Column: A C8 or C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 249 nm or 254 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10.0 µL.

  • Sample Preparation: Dissolve the sample in the diluent (e.g., 0.1% triethylamine in methanol) to a known concentration.

Signaling Pathway and Experimental Workflow Visualization

Promethazine H1-Antihistamine Immune Response Pathway

Promethazine is a first-generation antihistamine that acts as a strong antagonist of the H1 receptor. Its mechanism of action involves blocking the effects of histamine on H1 receptors, which in turn interferes with the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. This leads to a reduction in the activity of the NF-κB immune response transcription factor, thereby decreasing the expression of pro-inflammatory cytokines and other inflammatory mediators.

Promethazine_Pathway cluster_cell Target Cell Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Promethazine_d4 This compound Promethazine_d4->H1_Receptor Antagonizes PLC Phospholipase C (PLC) H1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates NF_kB NF-κB Activation DAG->NF_kB Activates Ca_Release->NF_kB Activates Inflammation Pro-inflammatory Response NF_kB->Inflammation Promotes

Caption: this compound antagonism of the H1 receptor signaling pathway.

Experimental Workflow for Stability Indicating HPLC Method Development

The development of a robust stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound. The following workflow outlines the key steps involved.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application Col_Screen Column & Mobile Phase Screening Opt_Params Optimize Parameters (Flow rate, Temp, pH) Col_Screen->Opt_Params Specificity Specificity (Forced Degradation) Opt_Params->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Stab_Test Stability Testing of This compound Samples Robustness->Stab_Test Quant Quantification of Degradants Stab_Test->Quant

Caption: Workflow for developing and validating a stability-indicating HPLC method.

References

Technical Guide: Certificate of Analysis for Promethazine-d4 Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for a Promethazine-d4 reference standard. This document is crucial for ensuring the quality, identity, and purity of the reference material used in analytical and research settings.

Product Information

A Certificate of Analysis for this compound would begin with fundamental product information.

ParameterSpecification
Product Name This compound HCl
Catalogue Number Varies by supplier
Chemical Name N,N-dimethyl-1-(10H-phenothiazin-10-yl-1,3,7,9-d4)propan-2-amine hydrochloride
Molecular Formula C₁₇H₁₇D₄ClN₂S
Molecular Weight 324.90 g/mol
CAS Number 1173018-74-0
Lot Number Varies by batch
Storage Condition -20°C, protected from light
Appearance White to off-white solid

Quantitative Analysis Summary

The following tables summarize the quantitative data typically found on a CoA for this compound, ensuring its suitability as a reference standard.

Table 2.1: Identity and Structure
TestMethodResult
¹H-NMR Spectroscopy400 MHz, in CDCl₃Conforms to structure
Mass SpectrometryESI-MSConforms to structure
Isotopic PurityMass Spectrometry≥ 98 atom % D
Table 2.2: Purity and Impurities
TestMethodResult
Chromatographic PurityHPLC-UV (254 nm)≥ 99.5%
Residual SolventsGC-HS-FIDMeets USP <467> limits
Water ContentKarl Fischer Titration≤ 0.5%
Table 2.3: Assay
TestMethodResult
Assay (as is)Mass Balance99.7%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Identity and Structure Determination

3.1.1 ¹H-NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).

  • Data Acquisition: A standard proton NMR experiment is performed.

  • Analysis: The resulting spectrum is compared to the known spectrum of Promethazine to confirm the chemical structure. The absence of signals at specific aromatic positions confirms the deuterium labeling.

3.1.2 Mass Spectrometry (MS)

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

  • Analysis: The observed molecular ion peak is compared to the calculated molecular weight of this compound to confirm its identity.

3.1.3 Isotopic Purity

  • Instrument: High-Resolution Mass Spectrometer (HRMS).

  • Analysis: The relative intensities of the ion peaks corresponding to the deuterated and non-deuterated species are measured to determine the isotopic purity.

Purity and Impurity Analysis

3.2.1 Chromatographic Purity by HPLC

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 254 nm.[1]

  • Sample Preparation: A known concentration of the this compound reference standard is prepared in the mobile phase.

  • Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

3.2.2 Residual Solvents by GC-HS

  • Instrument: Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column suitable for residual solvent analysis, such as a DB-624.

  • Oven Program: A temperature gradient program is used to separate the solvents. For example, starting at 40°C and ramping up to 240°C.

  • Carrier Gas: Nitrogen or Helium.

  • Sample Preparation: The sample is dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO).

  • Analysis: The peak areas of any detected solvents are compared to the peak areas of a known standard to quantify their amounts, ensuring they are below the limits specified in USP <467>.

3.2.3 Water Content by Karl Fischer Titration

  • Instrument: Karl Fischer Titrator.

  • Reagent: Karl Fischer reagent.

  • Sample Preparation: A known weight of the this compound reference standard is added to the titration vessel containing a suitable solvent like methanol.

  • Analysis: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The amount of water is calculated based on the volume of titrant used.

Assay Determination

3.3.1 Assay by Mass Balance

The assay value is calculated using the following formula:

Assay = (100% - % Water - % Residual Solvents) x (% Chromatographic Purity / 100)

This method provides an accurate determination of the purity of the reference standard by accounting for all major impurities.

Visualizations

The following diagrams illustrate key processes related to this compound.

Promethazine_Metabolism Promethazine_d4 This compound Promethazine_sulfoxide This compound Sulfoxide Promethazine_d4->Promethazine_sulfoxide CYP2D6 (Major) N_desmethylpromethazine N-desmethylthis compound Promethazine_d4->N_desmethylpromethazine Minor Pathway

This compound Metabolic Pathway

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Result

HPLC Purity Analysis Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-HS Analysis cluster_data_gc Data Processing weigh_gc Weigh Standard dissolve_gc Dissolve in DMSO weigh_gc->dissolve_gc vial Seal in Headspace Vial dissolve_gc->vial incubate Incubate and Inject Headspace vial->incubate separate_gc Separation on GC Column incubate->separate_gc detect_gc FID Detection separate_gc->detect_gc quantify Quantify vs. Standard detect_gc->quantify compare Compare to USP <467> quantify->compare report_gc report_gc compare->report_gc Solvent Content

Residual Solvent Analysis Workflow

References

Technical Guide: Promethazine-d4 - Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Promethazine-d4, a deuterated analog of the antihistaminic drug Promethazine. This document details its core molecular properties and provides an in-depth experimental protocol for its application as an internal standard in quantitative analytical methods.

Core Molecular Properties

This compound is a stable, isotopically labeled form of Promethazine, where four hydrogen atoms on the phenothiazine ring have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the parent compound, which is crucial for its use in mass spectrometry-based quantification assays.

Molecular Formula and Weight

The key molecular identifiers for this compound and its parent compound, Promethazine, are summarized in the table below for easy comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )
PromethazineC₁₇H₂₀N₂S284.42
Promethazine HydrochlorideC₁₇H₂₁ClN₂S320.88[1]
This compound Hydrochloride C₁₇H₁₇D₄ClN₂S 324.90 [2][3][4]

Rationale for Deuteration in Quantitative Analysis

The primary application of this compound is as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[5] The rationale for using a deuterated analog as an internal standard is based on several key advantages:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Promethazine. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for any analyte loss during these steps.

  • Distinct Mass Spectrometric Signature: The increased mass due to the deuterium atoms allows for the differentiation of this compound from the unlabeled Promethazine by a mass spectrometer. This distinction is fundamental for accurate quantification, as the instrument can simultaneously measure the signal intensities of both the analyte and the internal standard.

  • Co-elution in Chromatography: Due to their similar properties, Promethazine and this compound co-elute under typical reversed-phase HPLC conditions. This co-elution is advantageous as it minimizes the impact of matrix effects, where other components in the sample might suppress or enhance the ionization of the analyte in the mass spectrometer's source.

cluster_properties Comparative Properties Promethazine Promethazine (Analyte) Deuteration Isotopic Labeling (Deuterium Substitution) Promethazine->Deuteration produces LC_MS_Analysis LC-MS Analysis Promethazine->LC_MS_Analysis quantified Similar_Properties Similar Chemical and Physical Properties Different_Mass Different Molecular Mass Promethazine_d4 This compound (Internal Standard) Deuteration->Promethazine_d4 Promethazine_d4->LC_MS_Analysis used for quantification

Relationship between Promethazine and this compound.

Experimental Protocol: Quantification of Promethazine in Human Plasma using LC-MS with this compound as an Internal Standard

The following protocol is adapted from a validated method for the determination of Promethazine in human plasma.

Materials and Reagents
  • Promethazine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Chlorpromazine (alternative Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (Ultrapure)

  • Waters Oasis HLB solid-phase extraction cartridges

  • Human plasma (blank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Agilent Zorbax SB-CN column (50 x 2.1 mm)

  • Single quadrupole mass spectrometer with Electrospray Ionization (ESI) source

Sample Preparation (Solid-Phase Extraction)
  • To 0.5 mL of human plasma, add the internal standard solution (this compound).

  • Load the plasma sample onto a Waters Oasis HLB solid-phase extraction cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with 1.0 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS Analysis
  • HPLC Conditions:

    • Column: Agilent Zorbax SB-CN (50 x 2.1 mm)

    • Mobile Phase: Acetonitrile and 30 mM ammonium acetate in water (3:2, v/v), pH adjusted to 5.6

    • Flow Rate: 0.2 mL/min

    • Run Time: 6 minutes

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Scan Type: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Promethazine: [M+H]⁺

      • This compound: [M+H]⁺

Quantification

The concentration of Promethazine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Promethazine.

start Start: Human Plasma Sample add_is Add this compound (Internal Standard) start->add_is spe Solid-Phase Extraction (SPE) (Waters Oasis HLB) add_is->spe elute Elute with Methanol spe->elute reconstitute Evaporate and Reconstitute in Mobile Phase elute->reconstitute hplc HPLC Separation (Agilent Zorbax SB-CN) reconstitute->hplc ms Mass Spectrometry Detection (ESI - Positive Ion Mode, SIM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant

Experimental workflow for Promethazine quantification.

References

Methodological & Application

Application Note: High-Throughput Quantification of Promethazine in Human Plasma using LC-MS/MS with Promethazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Promethazine in human plasma. The method utilizes Promethazine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation enables rapid sample processing, making it suitable for high-throughput bioanalytical laboratories. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Promethazine is a first-generation antihistamine and antiemetic agent used to treat various conditions, including allergies, motion sickness, and nausea. Accurate and reliable quantification of Promethazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby improving the method's ruggedness and reliability.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Promethazine in human plasma using this compound.

Experimental

Materials and Reagents

  • Promethazine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Promethazine and this compound from human plasma.[2]

Protocol:

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

The liquid chromatography and mass spectrometry parameters were optimized to achieve sensitive and selective detection of Promethazine and this compound.

Liquid Chromatography (LC) Conditions:

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters Symmetry C18, 3.5 µm, 2.1 x 100 mm or equivalent[3][4]
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.020
1.020
5.095
7.095
7.120
10.020

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass SpectrometerSciex Triple Quad™ 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas30 psi
Temperature500°C
IonSpray Voltage5500 V
Detection ModeMultiple Reaction Monitoring (MRM)

MRM Transitions and Compound Parameters:

The following MRM transitions and compound-specific parameters were optimized for the detection of Promethazine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)Cell Exit Potential (CXP)
Promethazine 285.186.2803510
285.1198.1802512
This compound 289.190.2803510
289.1202.1802512

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Promethazine in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and ensured high accuracy and precision. The chromatographic conditions provided good peak shape and resolution, with a total run time of 10 minutes. The method was found to be linear over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99. The accuracy and precision of the method were within the acceptable limits as per regulatory guidelines.

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Promethazine in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation protocol and the optimized LC-MS/MS conditions make this method suitable for high-throughput bioanalytical applications in clinical and research settings.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Promethazine.

method_development_logic cluster_method_dev Method Development Steps cluster_params Key Parameters ms_optimization MS Parameter Optimization lc_optimization LC Method Development ms_optimization->lc_optimization mrm_transitions MRM Transitions ms_optimization->mrm_transitions sample_prep_dev Sample Preparation Development lc_optimization->sample_prep_dev column_selection Column Selection lc_optimization->column_selection mobile_phase Mobile Phase lc_optimization->mobile_phase method_validation Method Validation sample_prep_dev->method_validation extraction_technique Extraction Technique sample_prep_dev->extraction_technique linearity Linearity method_validation->linearity accuracy_precision Accuracy & Precision method_validation->accuracy_precision

Caption: Logical relationships in LC-MS/MS method development.

References

Application Notes and Protocols for the Use of Promethazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine family with sedative, antiemetic, and anticholinergic properties.[1][2] Accurate quantification of promethazine in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. The use of a stable isotope-labeled internal standard, such as Promethazine-d4, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the physicochemical properties of the analyte, promethazine, thus accounting for variations in sample preparation, chromatography, and ionization, leading to improved accuracy and precision of the analytical method.[3]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of promethazine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValue
Chemical FormulaC17H16D4N2S
Labeled CAS Number1219804-93-3 (HCl salt)
Unlabeled CAS Number60-87-7 (Promethazine)
Molecular Weight288.46 g/mol (Free base)
Isotopic Purity>99%

Experimental Protocols

I. Preparation of Stock and Working Solutions

A. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of Promethazine and this compound standards.

  • Dissolve each standard in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Vortex thoroughly to ensure complete dissolution.

  • Store stock solutions at -20°C or -80°C in amber vials to protect from light.[3]

B. Working Solutions:

  • Prepare a series of working standard solutions of promethazine by serial dilution of the stock solution with 50% methanol or an appropriate solvent to create calibration standards.

  • Prepare a working internal standard solution of this compound by diluting the stock solution with the same solvent to a final concentration of, for example, 100 ng/mL. The optimal concentration of the internal standard should be determined during method development.

II. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and urine samples.

  • Thaw frozen biological samples (e.g., plasma, urine) to room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of the sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex to mix and centrifuge again to remove any particulate matter before injection into the LC-MS/MS system.

III. Sample Preparation: Solid Phase Extraction (SPE)

For cleaner samples and lower detection limits, SPE can be employed.

  • Condition an appropriate SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • To 0.5 mL of plasma, add the this compound internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart with 5-10% B, ramp to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

Note: The gradient should be optimized to ensure baseline separation of promethazine from its metabolites and other endogenous matrix components.

Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsPromethazine: m/z 285.1 → 86.1this compound: m/z 289.1 → 90.1
Collision EnergyOptimized for the specific instrument, typically 20-35 eV
Dwell Time100-200 ms

Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of promethazine to this compound against the concentration of the promethazine calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of promethazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations along with the unknown samples to ensure the accuracy and precision of the method. The results of the QC samples should fall within a pre-defined acceptance range (e.g., ±15% of the nominal concentration).

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method using this compound as an internal standard.

ParameterTypical Value
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)Within ±15%
Recovery> 85%

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow for sample analysis and the primary metabolic pathway of promethazine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Evaporation Evaporation (Nitrogen Stream) Centrifuge1->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Promethazine Calibration->Quantification

Caption: Experimental workflow for the quantification of promethazine using this compound.

metabolic_pathway Promethazine Promethazine Sulfoxide Promethazine Sulfoxide (Major Metabolite) Promethazine->Sulfoxide Sulfoxidation Desmethyl Desmethylpromethazine (Minor Metabolite) Promethazine->Desmethyl N-Demethylation Hydroxy Hydroxy Metabolite (Minor) Promethazine->Hydroxy Hydroxylation CYP2D6 CYP2D6 CYP2D6->Promethazine Metabolizes

Caption: Primary metabolic pathways of promethazine.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of promethazine in various biological matrices. The detailed protocol and performance characteristics presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Adherence to these guidelines will facilitate the generation of accurate and reproducible data for a wide range of applications.

References

Application Notes & Protocols for the Quantitative Analysis of Promethazine in Plasma using Promethazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine is a first-generation antihistamine and antiemetic agent used to treat allergies, motion sickness, and nausea. Accurate quantification of promethazine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed protocol for the quantitative analysis of promethazine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Promethazine-d4 as the internal standard. While a specific protocol using this compound was not found in the cited literature, this document outlines a standard methodology based on the use of a closely related deuterated internal standard, Promethazine-d6. The principles and parameters are directly applicable.[1][2]

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS-based quantification of promethazine in plasma.

Table 1: Linearity and Sensitivity of Promethazine Quantification

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Promethazine0.5 - 2000.5> 0.995[3]
Promethazine0.1 - 50 (µg/kg)0.1 (µg/kg)> 0.99[2]
Promethazine1.0 (plasma)1.0N/A[4]

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision of Promethazine Quantification

AnalyteQuality Control Sample Concentration (ng/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Accuracy (Bias, %)Reference
Promethazine0.5 (LLOQ)< 16.67< 16.67-8.52 to 11.40
Promethazine1.25< 13.31< 13.31-8.52 to 11.40
Promethazine12.5< 13.31< 13.31-8.52 to 11.40
Promethazine150< 13.31< 13.31-8.52 to 11.40

RSD: Relative Standard Deviation

Experimental Protocols

This section details the methodology for the quantitative analysis of promethazine in plasma.

1. Materials and Reagents

  • Promethazine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

2. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve promethazine hydrochloride and this compound hydrochloride in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the promethazine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

  • Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for the blank plasma.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 mixture of 0.1% formic acid in water and acetonitrile).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 4: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Promethazine MRM Transition m/z 285.2 → 86.2 (Quantitative)
m/z 285.2 → 198.1 (Qualitative)
This compound MRM Transition m/z 289.2 → 90.2 (Quantitative) (Predicted)
Collision Energy To be optimized for the specific instrument.
Source Temperature 450°C

Note: The MRM transitions for this compound are predicted based on the fragmentation of promethazine and the addition of 4 daltons. These would need to be confirmed experimentally.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (ESI+, MRM) chrom_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Promethazine Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of promethazine in plasma.

logical_relationship linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) sensitivity Sensitivity (LLOQ) selectivity Selectivity stability Stability calibration_standards Calibration Standards peak_area_ratio Peak Area Ratio (Promethazine / this compound) calibration_standards->peak_area_ratio qc_samples QC Samples qc_samples->peak_area_ratio unknown_samples Unknown Plasma Samples unknown_samples->peak_area_ratio regression_analysis Regression Analysis peak_area_ratio->regression_analysis concentration_determination Concentration Determination regression_analysis->concentration_determination

References

Application of Promethazine-d4 in Pharmacokinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of Promethazine-d4 as an internal standard in pharmacokinetic (PK) studies of promethazine. The following sections outline its role in bioanalytical methods, provide step-by-step experimental protocols, and present quantitative data from various studies to guide researchers in designing and executing their own experiments.

Introduction to this compound in Pharmacokinetic Studies

Promethazine is a first-generation antihistamine with sedative and antiemetic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosage regimens and ensuring its safe and effective use. Accurate quantification of promethazine in biological matrices is a cornerstone of these studies.

This compound, a stable isotope-labeled version of promethazine, serves as an ideal internal standard (IS) for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its utility stems from its near-identical physicochemical properties to the unlabeled promethazine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variations in sample processing. While some studies have utilized Promethazine-d6, the principles and applications are directly transferable to this compound.[1][2][3]

Bioanalytical Method Validation Parameters

The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following tables summarize key validation parameters from published studies for the quantification of promethazine in biological samples.

Table 1: LC-MS/MS Method Validation Parameters for Promethazine Analysis

ParameterMatrixLinearity RangeLLOQAccuracy (%)Precision (RSD, %)Reference
LinearityRat Plasma0.5–200 ng/mL (r² > 0.995)0.5 ng/mL-8.52 to 11.40< 13.31[2]
LinearitySwine Muscle, Liver, Kidney0.1–50 µg/kg (r > 0.99)0.1 µg/kgNot Specified1.8 to 11[1]
LinearitySwine Fat0.1–50 µg/kg (r > 0.99)0.1 µg/kgNot Specified1.8 to 11
RecoveryRat PlasmaNot SpecifiedNot Specified84.50–89.81Not Specified
RecoverySwine TissuesNot SpecifiedNot Specified77 to 111Not Specified

Table 2: Pharmacokinetic Parameters of Promethazine in Humans

ParameterFormulationCmax (ng/mL)Tmax (hours)t1/2 (hours)AUC (ng·hr/mL)Bioavailability (%)Reference
Cmax50 mg Oral Syrup19.34.416-19Not Specified25
Cmax50 mg Rectal Suppository9.046.7-8.616-19Not Specified70-97 (relative to syrup)

Experimental Protocols

This section provides detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of promethazine in biological matrices using this compound as an internal standard.

Sample Preparation: Protein Precipitation for Plasma/Serum

This protocol is a common and effective method for extracting promethazine from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard working solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma/serum samples at room temperature.

  • Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each sample.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines a general LC-MS/MS method for the analysis of promethazine. Instrument parameters should be optimized for the specific equipment used.

Liquid Chromatography (LC) Parameters:

  • Column: C18 analytical column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-7 min: 80% B

    • 7.1-10 min: 20% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Promethazine: Precursor Ion (m/z) -> Product Ion (m/z) [To be optimized based on instrument]

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) [To be optimized based on instrument]

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Visualizations

Promethazine Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of promethazine in the body. The major metabolites are promethazine sulfoxide and N-desmethylpromethazine.

Promethazine_Metabolism Promethazine Promethazine Sulfoxidation Sulfoxidation (CYP2D6) Promethazine->Sulfoxidation Demethylation N-Demethylation Promethazine->Demethylation Promethazine_Sulfoxide Promethazine Sulfoxide Sulfoxidation->Promethazine_Sulfoxide N_Desmethylpromethazine N-Desmethylpromethazine Demethylation->N_Desmethylpromethazine

Caption: Metabolic pathway of promethazine.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the general workflow for a pharmacokinetic study of promethazine using this compound as an internal standard.

PK_Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing Dosing Drug Administration (Promethazine) Sampling Biological Sample Collection (e.g., Blood, Plasma) Dosing->Sampling IS_Spiking Spiking with This compound (IS) Sampling->IS_Spiking Extraction Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Quantification Quantification of Promethazine LC_MS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: General workflow for a pharmacokinetic study.

Logical Relationship of Internal Standard in Quantification

This diagram illustrates the logical role of this compound in the accurate quantification of promethazine.

IS_Logic Analyte Promethazine (Analyte) Extraction_Variation Extraction Inefficiency & Matrix Effects Analyte->Extraction_Variation IS This compound (Internal Standard) IS->Extraction_Variation Sample_Matrix Biological Matrix (e.g., Plasma) Sample_Matrix->Extraction_Variation MS_Response_Analyte Analyte MS Response Extraction_Variation->MS_Response_Analyte MS_Response_IS IS MS Response Extraction_Variation->MS_Response_IS Ratio Response Ratio (Analyte / IS) MS_Response_Analyte->Ratio MS_Response_IS->Ratio Concentration Accurate Concentration of Promethazine Ratio->Concentration

Caption: Role of the internal standard in quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of promethazine in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of drug concentrations in various biological matrices, which is fundamental to understanding the ADME properties of promethazine. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own bioanalytical methods for pharmacokinetic research.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Promethazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Promethazine is a first-generation antihistamine and antiemetic agent belonging to the phenothiazine family. Its accurate quantification in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of promethazine due to its high specificity, sensitivity, and accuracy. This document provides detailed application notes and protocols for various HPLC methods for the analysis of promethazine.

I. HPLC Methods for Promethazine Analysis

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of promethazine. The selection of a specific method may depend on the matrix (e.g., bulk drug, tablets, syrup, plasma), the need to separate from potential impurities or other active ingredients, and the available instrumentation. Below is a summary of different HPLC methods with their respective chromatographic conditions.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key parameters of different HPLC methods for the analysis of promethazine, providing a comparative overview for easy method selection.

Parameter Method 1 Method 2 Method 3 (for Enantiomers) Method 4 (with Paracetamol)
Column C8 (150 mm x 4.6 mm, 3 µm)[1][2]Heritage C18 (250 mm x 4.6 mm, 5 µm)[3]Vancomycin Chirobiotic V (250 x 4.6 mm)[4][5]Hyperchrom ODS-BP (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:25mM Phosphate Buffer (pH 7.0) (50:50, v/v)35% Acetonitrile with 20 mM NaH2PO4 (pH 2.5)Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, by volume)Methanol:Water with 1% Triethylamine (30:70, v/v)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min1.0 mL/min
Detection (UV) 249 nm254 nm254 nm250 nm
Retention Time (min) 7.78Not SpecifiedNot Specified3.10
Linearity Range Not SpecifiedNot Specified0.8–6 µg/mL2-10 µg/mL
LOD Not SpecifiedNot Specified0.04 µg/mL0.32 µg/mL
LOQ Not SpecifiedNot Specified0.07 µg/mL0.98 µg/mL
Internal Standard Not SpecifiedNot SpecifiedAcetyl salicylic acidNot Specified

II. Experimental Protocols

The following are detailed protocols for the HPLC methods summarized above. It is essential to use HPLC-grade solvents and reagents for all experiments.

Protocol 1: Stability-Indicating HPLC Method for Promethazine Hydrochloride

This method is suitable for the determination of promethazine hydrochloride in hot-melt extruded films and sustained-release tablets.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate dibasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • Promethazine hydrochloride reference standard

2. Chromatographic Conditions:

  • Column: C8 (150 mm x 4.6 mm, 3 µm particle size)

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 25 mM phosphate buffer (pH 7.0). To prepare the buffer, dissolve the appropriate amount of potassium phosphate dibasic in purified water and adjust the pH to 7.0 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL (typical, can be optimized)

  • Column Temperature: Ambient (e.g., 25°C)

  • Detection: UV at 249 nm

3. Standard Solution Preparation:

  • Prepare a stock solution of promethazine hydrochloride reference standard in the mobile phase at a concentration of 100 µg/mL.

  • From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to cover the desired concentration range.

4. Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of promethazine hydrochloride and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase, sonicate for 15-20 minutes to dissolve the drug, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the promethazine peak based on the retention time of the standard.

  • Quantify the amount of promethazine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Protocol 2: Chiral Separation of Promethazine Enantiomers

This method is designed for the separation and quantification of promethazine enantiomers in pharmaceutical formulations.

1. Materials and Reagents:

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Triethylamine (analytical grade)

  • Promethazine hydrochloride reference standard

  • Acetyl salicylic acid (Aspirin) as an internal standard

2. Chromatographic Conditions:

  • Column: Vancomycin Chirobiotic V (250 x 4.6 mm)

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (100:0.1:0.1, by volume)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL (typical, can be optimized)

  • Column Temperature: 20°C

  • Detection: UV at 254 nm

3. Standard Solution Preparation:

  • Prepare a standard stock solution of promethazine hydrochloride (e.g., 0.1 mg/mL) and the internal standard, acetylsalicylic acid (e.g., 1 mg/mL), in methanol.

  • Create calibration standards by spiking known concentrations of the promethazine stock solution and a fixed concentration of the internal standard into volumetric flasks and diluting with methanol.

4. Sample Preparation (for Syrup):

  • Accurately measure a volume of syrup claimed to contain a specific amount of promethazine into a volumetric flask.

  • Add triethylamine and methanol, then stir or sonicate to extract the promethazine.

  • Add the internal standard solution and dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Inject the prepared standards and samples.

  • Calculate the ratio of the peak area of each promethazine enantiomer to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of each enantiomer in the sample from the calibration curve.

III. Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the HPLC analysis of promethazine.

HPLC_Workflow cluster_prep Preparation cluster_extraction Sample & Standard Processing cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tablets, Syrup) Dissolution Dissolution & Extraction Sample->Dissolution Standard Reference Standard Weighing Standard->Dissolution MobilePhase Mobile Phase Preparation MobilePhase->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis of promethazine.

Method Validation Parameters Diagram

This diagram illustrates the logical relationship between key parameters for HPLC method validation, based on ICH Q2(R1) guidelines.

Validation_Parameters cluster_validation Method Validation Core Parameters cluster_precision_types Types of Precision Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Robustness Robustness Accuracy->Robustness Precision->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility LOQ Limit of Quantification (LOQ) LOD->LOQ

Caption: Relationship of HPLC method validation parameters.

References

Quantitative Analysis of Promethazine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Promethazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Promethazine is a first-generation antihistamine and antiemetic agent with sedative properties, widely used in clinical practice. Accurate and reliable quantification of promethazine in biological samples such as plasma, serum, or urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical technique for this purpose. The use of a stable isotope-labeled internal standard, such as Promethazine-d4, is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.

This application note provides a detailed protocol for the extraction and quantitative analysis of promethazine in biological matrices using GC-MS with this compound as the internal standard. The method is suitable for researchers, scientists, and professionals in drug development and clinical chemistry.

Principle

The method involves the extraction of promethazine and the this compound internal standard from the biological matrix using solid-phase extraction (SPE). The extracted analytes are then analyzed by GC-MS in Selected Ion Monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the GC-MS method for promethazine analysis.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterPromethazineThis compound (Internal Standard)
Retention Time (min) ~ 9.3~ 9.3
Quantification Ion (m/z) 7276
Qualifier Ion 1 (m/z) 284288
Qualifier Ion 2 (m/z) 212216

Table 2: Method Validation Parameters

ParameterValue
Calibration Curve Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Experimental Protocols

Materials and Reagents
  • Promethazine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Dichloromethane

  • Isopropanol

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500mg/3mL)

  • Drug-free human plasma/serum/urine for calibration and quality control samples

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC Column: HP-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[1]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of promethazine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the promethazine stock solution in methanol to create working standards for the calibration curve (e.g., 10, 50, 100, 500, 1000, 2500, 5000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions and the internal standard working solution into drug-free biological matrix to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and for low, medium, and high QC samples.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of plasma/serum/urine sample, add 50 µL of the this compound internal standard working solution (100 ng/mL). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane and isopropanol (80:20 v/v) containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Vortex for 30 seconds.

  • Analysis: Inject 1-2 µL of the reconstituted sample into the GC-MS system.

GC-MS Instrumental Conditions
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C[1]

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor the ions listed in Table 1.

Data Analysis

Identify the peaks for promethazine and this compound based on their retention times. Calculate the peak area ratio of the promethazine quantification ion to the this compound quantification ion. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of promethazine in the unknown samples and QC samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (1 mL) add_is Add this compound (IS) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Acquisition (SIM) gcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratios integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify

Caption: Experimental workflow for GC-MS analysis of promethazine.

internal_standard_logic cluster_quant Quantification A_prep Variable loss during sample preparation A_inj Variable injection volume A_prep->A_inj A_ion Variable ionization in MS source A_inj->A_ion A_resp Analyte Response A_ion->A_resp ratio Response Ratio (Analyte / IS) A_resp->ratio IS_prep Same variable loss during sample preparation IS_inj Same variable injection volume IS_prep->IS_inj IS_ion Same variable ionization in MS source IS_inj->IS_ion IS_resp IS Response IS_ion->IS_resp IS_resp->ratio result Accurate Quantification ratio->result

Caption: Logic of using an internal standard for quantification.

References

Application Notes: Promethazine-d4 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Promethazine is a first-generation antihistamine with sedative and antiemetic properties, belonging to the phenothiazine class of drugs. Due to its potential for abuse and its presence in postmortem toxicology cases, accurate and reliable screening methods are crucial in forensic laboratories. The use of a deuterated internal standard, such as Promethazine-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the target analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the forensic toxicology screening of promethazine in biological matrices.

Experimental Protocols

A detailed methodology for the analysis of promethazine using this compound as an internal standard is provided below. This protocol is adapted from established methods for the analysis of promethazine in biological samples.

1. Sample Preparation: Protein Precipitation for Whole Blood

This protocol outlines a protein precipitation method for the extraction of promethazine from whole blood samples.

  • Reagents and Materials:

    • This compound internal standard solution (100 ng/mL in methanol)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Zinc Sulfate

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 200 µL of whole blood into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the 100 ng/mL this compound internal standard solution to the blood sample.

    • Add 400 µL of a solution of acetonitrile and zinc sulfate.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of promethazine and this compound.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 20% B

      • 1-5 min: 20% to 80% B

      • 5-6 min: 80% B

      • 6-6.1 min: 80% to 20% B

      • 6.1-8 min: 20% B

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific MRM transitions for promethazine and this compound should be optimized on the instrument used. The precursor ion for promethazine will be [M+H]+ at m/z 285.2, and for this compound, it will be at m/z 289.2. Product ions are selected based on fragmentation patterns. For example, a common product ion for promethazine is m/z 86.2.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables summarize the quantitative data for a validated LC-MS/MS method for the analysis of promethazine, which is representative of the performance expected when using a deuterated internal standard like this compound.

Table 1: Method Validation Parameters for Promethazine Analysis

ParameterResult
Linearity Range0.1 - 50 µg/kg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.05 µg/kg
Limit of Quantification (LOQ)0.1 µg/kg

Table 2: Precision and Accuracy Data for Promethazine Quality Control Samples

Spiked Concentration (µg/kg)Mean Measured Concentration (µg/kg)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
0.20.1995.05.27.8
2.02.08104.03.15.5
20.019.497.02.54.1

Visualizations

Promethazine's Primary Mechanism of Action

Promethazine exerts its effects by acting as an antagonist at several receptors. Its primary antihistaminic effect comes from blocking the H1 receptor. It also has antiemetic effects through its antagonism of dopamine D2 and muscarinic receptors in the chemoreceptor trigger zone of the brain. Its sedative properties are linked to its antihistaminic and alpha-adrenergic blocking activities.[1][2]

Promethazine_Mechanism Promethazine Promethazine H1_Receptor Histamine H1 Receptor Promethazine->H1_Receptor Antagonist D2_Receptor Dopamine D2 Receptor Promethazine->D2_Receptor Antagonist Muscarinic_Receptor Muscarinic Receptor Promethazine->Muscarinic_Receptor Antagonist Alpha_Adrenergic_Receptor Alpha-Adrenergic Receptor Promethazine->Alpha_Adrenergic_Receptor Antagonist Antihistaminic Antihistaminic Effect (Reduced Allergic Response) H1_Receptor->Antihistaminic Sedative Sedative Effect H1_Receptor->Sedative Antiemetic Antiemetic Effect (Reduced Nausea/Vomiting) D2_Receptor->Antiemetic Muscarinic_Receptor->Antiemetic Alpha_Adrenergic_Receptor->Sedative

Caption: Promethazine's antagonistic effects on various receptors.

Forensic Toxicology Screening Workflow

The following diagram illustrates a typical workflow for the screening of drugs, such as promethazine, in a forensic toxicology laboratory, from sample receipt to the final report.

Forensic_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Receipt Sample Receipt & Accessioning Storage Secure Storage Sample_Receipt->Storage Sample_Prep Sample Preparation (e.g., Protein Precipitation) Storage->Sample_Prep IS_Spiking Internal Standard Spiking (this compound) Sample_Prep->IS_Spiking LCMS_Analysis LC-MS/MS Analysis IS_Spiking->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Review Technical & Administrative Review Data_Processing->Review Reporting Final Report Generation Review->Reporting

Caption: A typical forensic toxicology laboratory workflow.

References

Application Note: Quantitative Analysis of Promethazine and its Metabolites in Human Urine by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine (PMZ) is a first-generation antihistamine and antiemetic medication with sedative properties. Monitoring its concentration and that of its primary metabolites in biological matrices like urine is crucial for pharmacokinetic studies, clinical toxicology, and drug development. Promethazine is primarily metabolized in the liver to promethazine sulfoxide (PMZSO) and, to a lesser extent, desmethylpromethazine (NorPMZ or Nor₁PMZ).[1][2][3]

This application note provides a detailed protocol for the simultaneous quantification of promethazine and its major metabolites, PMZSO and NorPMZ, in human urine. The method utilizes a robust sample preparation technique involving solid-phase extraction (SPE) and a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard, promethazine-d6 (PMZ-d6), ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.

Metabolic Pathway of Promethazine

Promethazine undergoes extensive hepatic metabolism, primarily through oxidation of the sulfur atom in the phenothiazine ring to form promethazine sulfoxide, and N-demethylation of the side chain to form desmethylpromethazine.[1][4] The hydroxylation of promethazine is predominantly mediated by the CYP2D6 enzyme.

G cluster_0 Metabolic Pathway Promethazine Promethazine PMZ_SO Promethazine Sulfoxide (PMZSO) Promethazine->PMZ_SO Sulfoxidation Nor_PMZ Desmethylpromethazine (NorPMZ) Promethazine->Nor_PMZ N-Demethylation (CYP2D6 mediated)

Fig 1. Major metabolic pathways of Promethazine.

Experimental Workflow

The analytical procedure involves the collection of a urine sample, fortification with a deuterated internal standard, purification and concentration using solid-phase extraction, and subsequent analysis by LC-MS/MS.

G cluster_workflow Analytical Workflow cluster_spe_steps Sample 1. Urine Sample Collection IS 2. Add PMZ-d6 Internal Standard Sample->IS SPE 3. Solid-Phase Extraction (SPE) IS->SPE Condition 3a. Condition Cartridge Load 3b. Load Sample Wash 3c. Wash Cartridge Elute 3d. Elute Analytes Condition->Load Load->Wash Wash->Elute Dry 4. Evaporate to Dryness Elute->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute Analysis 6. LC-MS/MS Analysis Reconstitute->Analysis Data 7. Data Processing & Quantification Analysis->Data

Fig 2. Experimental workflow for urine sample analysis.

Experimental Protocols

Reagents and Materials
  • Standards: Promethazine HCl, Promethazine Sulfoxide, Desmethylpromethazine, and Promethazine-d6 HCl (Internal Standard, IS).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade). Formic acid (reagent grade).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • SPE Cartridges: Mixed-mode or polymeric SPE cartridges suitable for basic compounds.

  • Urine: Drug-free human urine for blanks and calibration standards.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Intermediate Solutions: Prepare intermediate mixed standard solutions of the analytes and a separate solution for the internal standard by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate mixed solution with 50:50 methanol/water. These will be used to spike drug-free urine to create calibrators and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution.

Sample Preparation (Solid-Phase Extraction)
  • Pipette 1.0 mL of urine sample (blank, calibrator, QC, or unknown) into a labeled polypropylene tube.

  • Add 50 µL of the internal standard working solution to all tubes except the blank. Vortex briefly.

  • Condition: Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

  • Load: Load the entire 1.05 mL sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove interferences.

  • Elute: Elute the analytes with 2 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Conditions | Parameter | Condition | | :--- | :--- | | Column | C18, 100 mm × 2.1 mm, 3.5 µm (or equivalent) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile (ACN) | | Flow Rate | 0.3 mL/min | | Injection Volume | 10 µL | | Column Temp. | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 1.5 | 10 | | | 6.7 | 50 | | | 7.0 | 10 | | | 8.0 | 10 |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Source Temperature 350°C
Capillary Voltage 4000 V
Drying Gas Flow 13 L/min

| Nebulizer Pressure | 50 psi |

Table 3: MRM Transitions for Analytes and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Promethazine (PMZ) 285.2 86.2 (Quantifier) 100
285.2 198.1 (Qualifier) 100
Promethazine Sulfoxide (PMZSO) 301.3 198.2 (Quantifier) 100
301.3 239.1 (Qualifier) 100
Desmethylpromethazine (NorPMZ) 271.3 197.9 (Quantifier) 100
271.3 240.3 (Qualifier) 100
Promethazine-d6 (IS) 291.3 92.0 (Quantifier) 100

MRM transitions are based on published data and may require optimization for specific instrumentation.

Method Validation and Performance

The method should be validated according to established bioanalytical guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effects.

Table 4: Summary of Quantitative Method Performance

Parameter Promethazine (PMZ) Metabolites (PMZSO, NorPMZ)
Linearity Range 3.75 - 1400 ng/mL 2.5 - 1400 ng/mL
Correlation Coefficient (r²) > 0.99 > 0.99
Lower Limit of Quantification (LLOQ) 3.75 ng/mL 2.50 ng/mL
Intra-day Precision (%CV) < 5.5% < 11.5%
Inter-day Precision (%CV) < 5.5% < 11.5%
Accuracy (Bias %) within ± 11.8% within ± 11.8%
Average Recovery 77% - 111%* 77% - 111%*

_Recovery data is based on analysis in swine tissue but demonstrates the efficiency of the general extraction and analytical approach.

Conclusion

This application note details a sensitive, specific, and reliable LC-MS/MS method for the determination of promethazine and its primary metabolites in human urine. The use of solid-phase extraction for sample cleanup and a deuterated internal standard for quantification ensures high-quality data suitable for pharmacokinetic and toxicological applications. The provided protocols and performance characteristics demonstrate the method's robustness for routine analysis in a research or clinical laboratory setting.

References

Application Note: Therapeutic Drug Monitoring of Promethazine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive workflow for the therapeutic drug monitoring (TDM) of promethazine in human plasma. Promethazine, a first-generation antihistamine with sedative and antiemetic properties, requires careful monitoring in certain clinical situations due to its variable pharmacokinetics and potential for toxicity. This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing promethazine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision in quantification. The described workflow encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, providing researchers and clinicians with a reliable tool for pharmacokinetic studies and personalized medicine.

Introduction

Promethazine is a phenothiazine derivative widely used for its antihistaminic, sedative, antiemetic, and anticholinergic effects. Due to significant inter-individual variability in its metabolism and a narrow therapeutic window for certain applications, TDM can be a valuable tool to optimize therapy, minimize toxicity, and ensure patient safety. The use of a SIL-IS, such as this compound, is the gold standard for quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification by correcting for variations during sample preparation and analysis.

This document provides a comprehensive protocol for the determination of promethazine concentrations in plasma, suitable for clinical research and specialized diagnostics.

Experimental Workflow

The overall experimental workflow for the TDM of promethazine is depicted below. It begins with the collection of a patient plasma sample, followed by the addition of the this compound internal standard. The sample then undergoes a protein precipitation step to remove interfering macromolecules. The resulting supernatant is analyzed by LC-MS/MS, and the data is processed to determine the concentration of promethazine.

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Patient Plasma Sample Collection add_is 2. Addition of this compound (Internal Standard) sample->add_is precip 3. Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge 4. Centrifugation precip->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms quant 7. Quantification (Analyte/IS Ratio) lcms->quant report 8. Report Generation & Clinical Review quant->report

Caption: Experimental workflow for promethazine TDM.

Detailed Protocols

Materials and Reagents
  • Promethazine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in 50% methanol) to all tubes except for the blank.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 1: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Promethazine 285.186.11003020
This compound 289.190.11003020

Method Validation Data

The following tables summarize the performance characteristics of this analytical method.

Table 2: Calibration Curve

ParameterResult
Concentration Range 1.0 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LQC 3.0≤ 5.8≤ 6.5± 7.2
MQC 50.0≤ 4.1≤ 5.2± 4.5
HQC 400.0≤ 3.5≤ 4.8± 3.8

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 3.092.598.1
HQC 400.094.196.5

Clinical Application and Decision Making

Therapeutic drug monitoring provides critical data that, when integrated with clinical observations, can guide dosage adjustments. The goal is to maintain the drug concentration within the therapeutic window, thereby maximizing efficacy while minimizing the risk of adverse effects.

G cluster_input Inputs cluster_process Clinical Interpretation cluster_output Dosage Decision clinical_obs Clinical Observation (Efficacy & Side Effects) interpretation Integrate TDM with Patient's Clinical Status clinical_obs->interpretation tdm_result TDM Result (Promethazine Concentration) tdm_result->interpretation decision_continue Continue Current Dose interpretation->decision_continue Therapeutic & Tolerated decision_adjust Adjust Dose (Increase/Decrease) interpretation->decision_adjust Sub-therapeutic or Toxic Signs decision_stop Consider Alternative Therapy interpretation->decision_stop Ineffective or Severe Toxicity

Caption: TDM in clinical decision-making for promethazine.

Conclusion

The described LC-MS/MS method for the quantification of promethazine in human plasma using this compound as an internal standard is sensitive, specific, and reliable. This protocol provides the necessary detail for implementation in a research or clinical laboratory setting, supporting TDM to enhance the safe and effective use of promethazine. The robust performance characteristics demonstrate its suitability for pharmacokinetic studies and routine therapeutic monitoring.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Promethazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects encountered during the analysis of Promethazine using its deuterated internal standard, Promethazine-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Promethazine using this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2] For quantitative analysis, where this compound is used as a stable isotope-labeled internal standard (SIL-IS), matrix effects can compromise accuracy and precision.[3] While a SIL-IS is designed to co-elute with the target analyte and experience the same degree of ionization interference, allowing for normalization of the signal, severe and inconsistent matrix effects can still lead to unreliable results. Common sources of matrix effects in biological samples include salts, proteins, and especially phospholipids.

Q2: My this compound internal standard signal is highly variable or suppressed. What is the likely cause?

A2: Significant variability or suppression of the this compound signal is a strong indicator of substantial matrix effects. This can occur for several reasons:

  • Inadequate Sample Cleanup: Residual matrix components, particularly phospholipids, may be co-eluting with this compound and interfering with its ionization in the mass spectrometer source. Protein precipitation (PPT) alone is often insufficient for removing these interferences.

  • High Matrix Concentration: Injecting samples with a high concentration of matrix components can overwhelm the ionization source.

  • Chromatographic Co-elution: Poor chromatographic separation can lead to matrix components eluting at the exact same time as Promethazine and its deuterated internal standard.

  • Internal Standard Concentration: If the concentration of this compound is too low, it may be more susceptible to background noise and interference.

Q3: How can I assess whether matrix effects are affecting my Promethazine assay?

A3: A common and effective method to qualitatively assess matrix effects is the post-column infusion experiment . In this procedure, a constant flow of a standard solution containing Promethazine is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample (containing no analyte) is then injected onto the column. Any fluctuation (a dip for suppression or a rise for enhancement) in the constant analyte signal baseline indicates the retention time at which matrix components are eluting and causing interference. This helps in adjusting the chromatography to separate the analyte peak from these interference zones.

Q4: My chromatographic peak shape for Promethazine and this compound is poor (e.g., tailing or splitting). What are the potential causes and solutions?

A4: Poor peak shape is often caused by interactions between the analyte and residual matrix components or the analytical column itself. Promethazine, which contains amine groups, can be particularly susceptible to peak tailing due to interactions with residual silanols on some HPLC columns.

  • Solution 1: Optimize Sample Preparation: A cleaner sample extract through more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can resolve this issue.

  • Solution 2: Check Injection Solvent: Ensure the sample is reconstituted in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

  • Solution 3: Adjust Mobile Phase: Adding modifiers like a small amount of formic acid to the mobile phase can improve peak shape for amine-containing compounds by ensuring they are consistently protonated.

  • Solution 4: Evaluate the Column: The column may be contaminated or degraded. Implementing a column wash step after each run or replacing the column may be necessary.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Diagram: Troubleshooting Workflow for Matrix Effects

A Problem Identified: Low/Inconsistent IS Signal or Poor Reproducibility B Assess Matrix Effect: Perform Post-Column Infusion Experiment A->B C Is Significant Ion Suppression/Enhancement Observed? B->C D Optimize Sample Preparation C->D  Yes H Problem is likely not matrix-related. Investigate instrument performance. C->H No E Optimize Chromatography D->E D1 Switch from PPT to LLE or SPE D->D1 F Consider Sample Dilution E->F E1 Adjust mobile phase gradient to separate analyte from interference zone E->E1 G Re-evaluate Method F->G D2 Optimize SPE wash/ elution steps D1->D2 E2 Try a different column chemistry (e.g., Phenyl, CN) E1->E2

Caption: A step-by-step workflow for troubleshooting matrix effects.

Data on Sample Preparation and Matrix Effects

Effective sample preparation is the most critical step in overcoming matrix effects. The choice of technique directly impacts the cleanliness of the final extract and the degree of ion suppression or enhancement.

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesEfficacy for Matrix Removal
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).Simple, fast, inexpensive.Non-selective; does not effectively remove phospholipids or salts.Low to Moderate
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on solubility.Cleaner extracts than PPT; can remove a broad range of interferences.More labor-intensive; uses larger volumes of organic solvents.Moderate to High
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted.Highly selective; provides very clean extracts; excellent for removing interfering components.More complex method development; can be more expensive.High

Table 2: Quantitative Matrix Effect and Recovery Data for Promethazine

The following data, adapted from a study on Promethazine and its metabolites in rat plasma, illustrates the impact of the analytical method on matrix effects and recovery. A matrix effect value >100% indicates ion enhancement, while a value <100% indicates ion suppression.

AnalyteConcentration (ng/mL)Matrix Effect (%)Extraction Recovery (%)
Promethazine (PMZ) 1.25102.3784.50
12.5104.3689.81
150103.9187.65
Promethazine Sulfoxide (PMZSO) 1.25121.5696.70
12.5122.80100.44
150122.0198.23

Data from a validated HPLC-MS/MS method using LLE for sample preparation.

The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS like this compound is a powerful strategy to compensate for, but not eliminate, matrix effects.

Diagram: Principle of SIL-IS Correction

cluster_0 In the Ion Source cluster_1 Quantification A Promethazine (Analyte) D Ion Suppression (Example: -30% Signal) A->D B This compound (SIL-IS) B->D C Matrix Interference C->D causes E Analyte Signal (Suppressed) D->E F IS Signal (Suppressed) D->F G Calculate Ratio: (Analyte Signal / IS Signal) E->G F->G H Accurate Result: Ratio remains constant, correcting for suppression G->H

Caption: A SIL-IS co-elutes and experiences the same ion suppression as the analyte.

A SIL-IS has nearly identical chemical and physical properties to the analyte. It therefore behaves the same way during sample extraction, chromatography, and, most importantly, ionization. By measuring the peak area ratio of the analyte to the SIL-IS, any variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to minimize matrix effects for Promethazine analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

  • Sample Aliquot: Pipette 200 µL of plasma into a clean centrifuge tube.

  • Add Internal Standard: Add 25 µL of this compound working solution.

  • Basify Sample: Add 100 µL of 1 M sodium hydroxide and vortex briefly.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex & Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Isolate Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

  • Condition Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Preparation: To 200 µL of plasma, add 25 µL of this compound working solution and 800 µL of 4% phosphoric acid.

  • Load Sample: Load the entire mixture onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elute Analytes: Elute the Promethazine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.

Diagram: Sample Preparation Workflow Comparison

Start Plasma Sample + IS PPT_1 Add Acetonitrile Start->PPT_1 PPT LLE_1 Add Base & Organic Solvent Start->LLE_1 LLE SPE_1 Condition, Load, Wash Cartridge Start->SPE_1 SPE PPT_2 Vortex & Centrifuge PPT_1->PPT_2 PPT_3 Inject Supernatant (Low Purity) PPT_2->PPT_3 LLE_2 Vortex & Centrifuge LLE_1->LLE_2 LLE_3 Evaporate & Reconstitute LLE_2->LLE_3 LLE_4 Inject Extract (Medium Purity) LLE_3->LLE_4 SPE_2 Elute Analytes SPE_1->SPE_2 SPE_3 Evaporate & Reconstitute SPE_2->SPE_3 SPE_4 Inject Extract (High Purity) SPE_3->SPE_4

Caption: Comparison of PPT, LLE, and SPE workflows and relative extract purity.

References

Technical Support Center: Promethazine-d4 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of Promethazine-d4 as an internal standard in analytical methods, particularly for mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound a good choice?

A deuterated internal standard (IS), such as this compound, is considered the "gold standard" for quantitative mass spectrometry assays. This is because its physicochemical properties are very similar to the unlabeled analyte (Promethazine). It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. However, because of the mass difference due to the deuterium atoms, it can be distinguished from the analyte by the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation and analysis.

Q2: What is the primary goal of optimizing the internal standard concentration?

The main goal is to find a concentration that provides a stable and reproducible signal (peak area or height) across all samples, including calibration standards and unknown samples. The chosen concentration should be high enough to be detected reliably but not so high that it causes ion suppression, which can negatively affect the analyte's signal. An optimal IS concentration ensures the ratio of the analyte response to the IS response is consistent and reliable.

Q3: What are the consequences of using a suboptimal concentration of this compound?

Using a suboptimal concentration can lead to several issues:

  • Too Low: A concentration that is too low may result in a poor signal-to-noise ratio, leading to high variability in the IS response and inaccurate quantification.

  • Too High: An excessively high concentration can suppress the ionization of the target analyte, a phenomenon known as the matrix effect, which reduces the analyte's signal and can compromise the sensitivity of the assay. It can also lead to detector saturation.

Q4: Can the same concentration of this compound be used for different biological matrices (e.g., plasma, urine, tissue)?

Not necessarily. Different biological matrices have varying complexities and can cause different degrees of matrix effects. Therefore, the optimal concentration of this compound should be evaluated for each unique biological matrix to ensure analytical accuracy and reproducibility.

Experimental Protocol: Determining Optimal this compound Concentration

This protocol outlines a typical experiment to determine the ideal concentration of a this compound internal standard for a quantitative assay.

Objective: To identify a this compound concentration that yields a consistent response across the calibration curve without impacting the analyte's signal.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Promethazine analyte stock solution

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Methodology:

  • Prepare a Series of IS Working Solutions: Dilute the this compound stock solution to create a series of working solutions at different concentrations (e.g., 5, 10, 25, 50, 100 ng/mL).

  • Spike Blank Matrix: Spike the blank biological matrix with each of the this compound working solutions.

  • Analyze IS Response: Process these samples according to your established sample preparation protocol and analyze them using the LC-MS method. Evaluate the peak area or height of the this compound signal for each concentration. The goal is to find a concentration that gives a robust and reproducible signal.

  • Assess Matrix Effects: Prepare two sets of samples.

    • Set A: Spike the Promethazine analyte at a low, medium, and high concentration into the post-extraction blank matrix.

    • Set B: Spike the Promethazine analyte at the same concentrations into the post-extraction blank matrix that has also been spiked with the proposed concentration of this compound.

  • Compare Analyte Response: Analyze both sets of samples. Compare the analyte peak areas between Set A and Set B. A significant decrease in the analyte signal in Set B would indicate that the this compound concentration is causing ion suppression.

  • Final Selection: Choose the this compound concentration that provides a stable and consistent signal and does not significantly suppress the analyte's signal.

Troubleshooting Guide

This section addresses common issues encountered during the optimization and use of this compound as an internal standard.

Issue Potential Cause Recommended Solution
High Variability in IS Peak Area 1. Inconsistent sample preparation or extraction. 2. Pipetting errors during IS addition. 3. Instability of the IS in the sample or final extract. 4. LC-MS system instability.1. Review and optimize the sample preparation workflow. 2. Use a calibrated pipette and ensure consistent technique. 3. Evaluate the stability of this compound under your experimental conditions. 4. Run system suitability tests to ensure the LC-MS is performing correctly.
No or Very Low IS Signal 1. IS solution was not added. 2. Incorrect mass transition (MRM) is being monitored. 3. IS has degraded. 4. Severe ion suppression from the matrix.1. Double-check the procedure to ensure the IS addition step was not missed. 2. Verify the precursor and product ion masses for this compound. 3. Prepare a fresh working solution from the stock. 4. Dilute the sample or improve the sample cleanup process.
Analyte Signal is Suppressed 1. The concentration of the IS is too high, causing competition for ionization. 2. Co-eluting matrix components are causing suppression.1. Reduce the concentration of the this compound internal standard. 2. Improve the chromatographic separation to resolve the analyte and IS from interfering matrix components.
IS Peak is Tailing or Splitting 1. Chromatographic issues (e.g., column degradation, incompatible mobile phase). 2. Injection of a solvent that is too strong.1. Check the column's performance and replace it if necessary. Adjust the mobile phase composition. 2. Ensure the final sample solvent is compatible with the initial mobile phase.

Data Summary

The following table provides a hypothetical but typical representation of data from an experiment to determine the optimal IS concentration. The goal is to select a concentration where the IS response is stable and the analyte response is not significantly suppressed.

This compound Concentration (ng/mL)Average IS Peak AreaIS Peak Area %RSD (n=5)Analyte Peak Area (at mid-QC level)Analyte Signal Suppression (%)
555,0008.5%1,205,0001%
10115,0004.2%1,198,0002%
25 280,000 3.1% 1,185,000 3%
50590,0002.5%1,050,00013%
1001,250,0002.1%850,00029%

In this example, 25 ng/mL would be the optimal concentration as it provides a reproducible IS signal with minimal suppression of the analyte signal.

Visual Guides

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Prepare series of This compound working solutions B Spike solutions into blank matrix A->B C Process samples via established protocol B->C D Analyze by LC-MS C->D E Evaluate IS peak area and reproducibility D->E F Assess ion suppression effect on analyte E->F G Select optimal concentration F->G

Caption: Workflow for optimizing internal standard concentration.

troubleshooting_guide cluster_yes cluster_no start High IS Variability? q1 Check Sample Prep & Pipetting start->q1 Yes start2 Analyte Signal Suppressed? start->start2 No q2 Assess IS Stability q1->q2 q3 Verify LC-MS System Suitability q2->q3 q4 Reduce IS Concentration start2->q4 Yes end Proceed with Validation start2->end No q5 Improve Chromatographic Separation q4->q5

Caption: Troubleshooting decision tree for internal standard issues.

Preventing isotopic exchange of deuterium in Promethazine-d4.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of deuterium in Promethazine-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing isotopic exchange important?

This compound is a deuterium-labeled version of Promethazine, a first-generation antihistamine.[1] The deuterium labels are strategically placed on the molecule to act as a stable isotopic tracer, commonly used as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Preventing the exchange of deuterium (D) for protium (H) is critical to maintain the isotopic purity of the standard.[2] Isotopic exchange compromises the accuracy and reproducibility of experimental results that rely on the precise mass of the deuterated compound.

Q2: What are the primary factors that can cause deuterium exchange in this compound?

The primary factors that can induce hydrogen-deuterium (H-D) exchange include:

  • Exposure to Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), can readily exchange their protons with the deuterium atoms on this compound.[3][4]

  • Acidic or Basic Conditions: The presence of acids or bases can catalyze the H-D exchange reaction. Promethazine hydrochloride injection has a pH of 4-5.5, and its stability is known to decrease as the pH increases.

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for H-D exchange.

  • Light Exposure: Promethazine hydrochloride is sensitive to light and can undergo photolytic degradation. While not a direct cause of isotopic exchange, degradation of the molecule can compromise the sample integrity.

  • Atmospheric Moisture: Deuterated compounds are often hygroscopic and can absorb moisture from the air, which then acts as a source of protons for exchange.

Q3: What are the ideal storage conditions for this compound to maintain its isotopic integrity?

To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.Minimizes thermal degradation and slows down potential exchange reactions.
Light Store in the dark or in amber vials.Prevents light-induced (photolytic) degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., dry argon or nitrogen).Prevents exposure to atmospheric moisture and oxygen. Promethazine can oxidize on prolonged air exposure.
Container Use tightly sealed vials, preferably single-use ampoules.Minimizes contamination and exposure to moisture upon repeated use.

Q4: Which analytical techniques can be used to verify the isotopic purity of this compound?

The primary analytical methods to assess isotopic purity and detect D-H exchange are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of residual proton signals at the deuterated positions. The level of deuteration can be calculated from these signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can determine the overall deuterium content by accurately measuring the molecular weight of the compound. A decrease in mass would indicate back-exchange of deuterium for hydrogen.

For both techniques, it is recommended to maintain an isotopic purity of >98% for reliable quantitative analysis.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: A decrease in the expected mass of this compound is observed in my mass spectrometry results.

  • Possible Cause: Isotopic back-exchange of deuterium for hydrogen.

  • Troubleshooting Steps:

    • Review Solvent Choice: Ensure that all solvents used for sample preparation and analysis are anhydrous and, ideally, deuterated. Protic solvents are a common source of protons.

    • Check pH of Solutions: Verify that the pH of your solutions is not strongly acidic or basic, as this can catalyze exchange. Promethazine stability decreases with increasing pH.

    • Evaluate Sample Handling Technique: Handle the compound under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen) to prevent moisture absorption.

    • Assess Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.

Issue 2: I see unexpected peaks in the ¹H NMR spectrum where deuterium atoms should be.

  • Possible Cause: Incomplete deuteration from the manufacturer or isotopic exchange during sample preparation or storage.

  • Troubleshooting Steps:

    • Verify Certificate of Analysis (CoA): Check the isotopic purity stated on the CoA provided by the supplier.

    • Minimize Water Contamination: Deuterated NMR solvents are hygroscopic. Use single-use ampoules if possible and handle them in a dry atmosphere. Ensure your NMR tubes and other glassware are thoroughly dried.

    • Prepare Sample Under Inert Gas: Prepare the NMR sample under a nitrogen or argon atmosphere to minimize exposure to atmospheric moisture.

    • Analyze a Fresh Sample: If possible, dissolve a fresh, unhandled sample of this compound in a new, sealed vial of deuterated solvent to rule out contamination from previous experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution from solid this compound while minimizing the risk of isotopic exchange.

  • Acclimatization: Remove the sealed container of this compound from cold storage (-20°C or -80°C) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed this compound in a high-purity, anhydrous, and aprotic solvent (e.g., acetonitrile, dioxane) or a deuterated solvent (e.g., methanol-d4, chloroform-d) in a Class A volumetric flask.

  • Storage: Store the resulting stock solution in a tightly sealed amber vial at the recommended temperature (-20°C or -80°C) and protect it from light.

Protocol 2: Monitoring Isotopic Stability using LC-MS

This protocol provides a general workflow for assessing the isotopic stability of this compound over time.

  • Sample Preparation: Prepare a solution of this compound in the matrix or solvent system relevant to your experiment.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the sample into the LC-MS system.

  • Chromatographic Separation: Use a suitable liquid chromatography method to separate this compound from other components in the sample.

  • Mass Spectrometric Detection: Acquire full-scan mass spectra in positive ion mode to observe the molecular ion of this compound.

  • Data Analysis: Monitor the mass-to-charge ratio (m/z) of the this compound peak over time. A shift to a lower m/z value indicates the loss of deuterium and exchange with hydrogen. Quantify the extent of exchange by comparing the peak intensities of the deuterated and non-deuterated species.

Visualizations

experimental_workflow Workflow for Handling this compound cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting storage Store at -20°C/-80°C in dark, sealed vial under inert gas acclimatize Acclimatize to Room Temp (min. 30 mins) storage->acclimatize Start weigh Weigh under Inert Atmosphere acclimatize->weigh dissolve Dissolve in Anhydrous/ Deuterated Solvent weigh->dissolve analyze Analyze via LC-MS or NMR dissolve->analyze verify Verify Isotopic Purity (>98%) analyze->verify exchange_detected Isotopic Exchange Detected? verify->exchange_detected exchange_detected->storage No, Store/Use review Review Handling, Solvents, and pH exchange_detected->review Yes review->acclimatize Re-prepare

Caption: Recommended workflow for handling this compound.

logical_relationship Factors Leading to Isotopic Exchange center Isotopic Exchange (D to H) protic_solvents Protic Solvents (e.g., H₂O, MeOH) protic_solvents->center ph Acidic/Basic pH ph->center temperature Elevated Temperature temperature->center moisture Atmospheric Moisture moisture->center

Caption: Key factors that can cause deuterium exchange.

References

Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Promethazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of promethazine.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of promethazine due to ion suppression.

Issue 1: Low or No Promethazine Signal in Biological Samples Compared to Standards

  • Question: I am observing a significant drop in promethazine signal intensity, or in some cases, a complete loss of signal when analyzing biological samples (e.g., plasma, urine, tissue homogenates) compared to my standards prepared in a pure solvent. What is the likely cause and how can I fix it?

  • Answer: This is a classic symptom of ion suppression, where co-eluting matrix components from the biological sample interfere with the ionization of promethazine in the MS source.[1][2][3] The "matrix" includes all components in the sample other than the analyte of interest, such as salts, lipids, proteins, and metabolites.[2]

    Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is occurring.[1] This involves infusing a constant flow of a promethazine standard solution into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate retention times where matrix components are eluting and causing suppression.

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.

      • Liquid-Liquid Extraction (LLE): This technique can effectively separate promethazine from many endogenous interferences.

      • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and is very effective at removing phospholipids and other major sources of ion suppression.

      • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances, particularly phospholipids.

    • Optimize Chromatography: Adjust your LC method to chromatographically separate promethazine from the regions of ion suppression identified in the post-column infusion experiment.

      • Modify the mobile phase composition or gradient profile.

      • Consider a different column chemistry that provides better retention and separation for promethazine away from early eluting matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS, such as Promethazine-d6, is highly recommended. The SIL-IS co-elutes with promethazine and experiences the same degree of ion suppression, allowing for accurate quantification by normalizing the signal.

Issue 2: Poor Reproducibility and Inaccurate Quantification of Promethazine

  • Question: My quantitative results for promethazine are inconsistent across a batch of samples, leading to poor precision and accuracy. Could this be related to ion suppression?

  • Answer: Yes, variable ion suppression between samples is a common cause of poor reproducibility. The composition of the biological matrix can differ slightly from sample to sample, leading to varying degrees of signal suppression and, consequently, inaccurate quantification.

    Troubleshooting Steps:

    • Implement a Robust Sample Preparation Protocol: As outlined in Issue 1, a thorough sample cleanup using SPE or LLE is crucial to minimize matrix variability.

    • Mandatory Use of a Co-eluting Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) like Promethazine-d6 is the most reliable way to correct for variable matrix effects. The ratio of the analyte to the internal standard should remain constant even with varying levels of ion suppression.

    • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples (matrix-matched calibration) can help to compensate for ion suppression. However, this approach requires a source of the biological matrix that is free of endogenous promethazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in promethazine LC-MS analysis?

A1: Ion suppression for promethazine, a basic compound, in ESI-MS is primarily caused by co-eluting endogenous and exogenous substances from the sample matrix. Key contributors include:

  • Phospholipids: Abundant in plasma and tissue samples, these are a major source of ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts can reduce ionization efficiency.

  • Other Endogenous Molecules: Proteins, peptides, and other small molecules can compete with promethazine for ionization.

  • Exogenous Contaminants: Plasticizers and other contaminants introduced during sample handling can also cause suppression.

Q2: How do I choose the best sample preparation technique to minimize ion suppression for promethazine?

A2: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a broad range of interferences, especially for complex matrices like plasma and tissue.

  • Liquid-Liquid Extraction (LLE): A good alternative to SPE, offering significant cleanup.

  • Protein Precipitation (PPT): The simplest method, but often insufficient for removing all sources of ion suppression, particularly phospholipids. It may be suitable for less complex matrices or when combined with other strategies.

The following table summarizes the effectiveness of different sample preparation techniques.

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) > 90High (significant suppression)Simple, fast, low costInefficient removal of phospholipids and other interferences.
Liquid-Liquid Extraction (LLE) 80 - 110ModerateGood removal of a broad range of interferences.Can be labor-intensive, potential for emulsions.
Solid-Phase Extraction (SPE) 85 - 115Low (minimal suppression)Highly selective, excellent removal of interferences.More complex and costly than PPT and LLE.

Q3: Can optimizing my chromatographic conditions help reduce ion suppression?

A3: Absolutely. Chromatographic separation is a powerful tool to mitigate ion suppression. The goal is to ensure that promethazine elutes in a region of the chromatogram that is free from interfering matrix components.

  • Increase Retention: Modify your mobile phase or use a more retentive column to move the promethazine peak away from the solvent front where many unretained matrix components elute.

  • Gradient Optimization: A well-designed gradient can help to separate promethazine from other compounds.

  • Alternative Column Chemistries: Experiment with different column phases (e.g., C18, Phenyl, CN) to achieve the desired selectivity. A study on promethazine and its metabolites in swine tissues utilized a Waters Symmetry C18 column.

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for promethazine analysis to avoid ion suppression?

A4: APCI is generally less susceptible to ion suppression than ESI. This is due to the different ionization mechanisms. If you are experiencing significant and difficult-to-resolve ion suppression with ESI, switching to an APCI source, if available, could be a viable solution.

Q5: Are there specific LC-MS parameters I should be aware of for promethazine analysis?

A5: Yes, here are some starting points for an LC-MS/MS method for promethazine based on published methods:

ParameterRecommended Condition
Column C18 column (e.g., Waters Symmetry C18, 100 mm x 2.1 mm, 3.5 µm) or Agilent Zorbax SB-CN (50 x 2.1 mm)
Mobile Phase A 0.1% Formic acid in water or 30 mM Ammonium acetate in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Precursor ion (Q1): m/z 285.1; Product ions (Q3) for quantification and qualification can be optimized. For example, for promethazine, quantitative and qualitative ions of m/z 86.2 and 198.1 have been used.
Internal Standard Promethazine-d6

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify chromatographic regions where matrix components cause ion suppression.

  • Prepare a promethazine infusion solution: Prepare a solution of promethazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and reasonably high signal on your mass spectrometer (e.g., 100 ng/mL).

  • Set up the infusion: Use a syringe pump to deliver the promethazine solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate the system: Start the LC flow with your analytical mobile phase and allow the infused promethazine signal to stabilize, establishing a steady baseline.

  • Inject a blank matrix extract: Prepare a blank biological sample using your routine sample preparation method (without the addition of promethazine or internal standard). Inject this blank extract onto the LC column.

  • Monitor the signal: Acquire data in MRM or SIM mode for promethazine. A drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Promethazine from Plasma

This is a general protocol that should be optimized for your specific application.

  • Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.

  • Load the sample: Dilute the plasma sample (e.g., 1 mL) with an acidic solution (e.g., 0.1% formic acid) and load it onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute promethazine: Elute promethazine with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a small amount of ammonia or formic acid depending on the sorbent chemistry).

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_troubleshooting Troubleshooting Loop start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt Simple lle Liquid-Liquid Extraction start->lle Moderate Cleanup spe Solid-Phase Extraction start->spe High Cleanup end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lc LC Separation end_prep->lc Injection ms MS Detection (ESI or APCI) lc->ms data Data Acquisition & Processing ms->data check Ion Suppression Observed? data->check check->lc Yes, Optimize LC cluster_sample_prep cluster_sample_prep check->cluster_sample_prep Yes, Improve Cleanup final Accurate Promethazine Quantification check->final No, Method Validated ion_suppression_mechanism cluster_source ESI Source cluster_detector Mass Analyzer cluster_explanation Mechanism of Ion Suppression droplet Charged Droplet (Promethazine + Matrix) promethazine_ion Promethazine Ion [M+H]+ droplet->promethazine_ion Ion Evaporation (Desired) matrix_ion Matrix Ion droplet->matrix_ion Ion Evaporation (Competing) detector Detector promethazine_ion->detector Analyte Signal matrix_ion->promethazine_ion Suppresses Formation matrix_ion->detector Interference exp Matrix components compete with promethazine for charge and surface access on the ESI droplet, reducing the efficiency of promethazine ionization and lowering its signal at the detector.

References

Promethazine-d4 Analysis: A Technical Support Guide for Optimal Peak Shape and Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Promethazine-d4 analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape and resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in LC-MS analysis?

Poor peak shape for this compound, and amine-containing compounds in general, is often attributed to secondary interactions with residual silanol groups on the surface of silica-based HPLC columns.[1] This can lead to peak tailing and inaccurate quantification. Other contributing factors include column overload, inappropriate sample solvent, and issues with the mobile phase.

Q2: How can I improve the peak shape and resolution of my this compound peak?

To improve peak shape and resolution, consider the following:

  • Column Selection: Employ a column with low silanol activity or one that offers alternative selectivity.

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier, pH, and the use of additives, is critical. For basic compounds like promethazine, maintaining a mobile phase pH at least 2 units away from the pKa can ensure consistent ionization and better peak shape.[1]

  • Sample Solvent: Ensure your sample solvent is compatible with the mobile phase to prevent peak distortion. Ideally, the sample solvent should be weaker than or of similar strength to the mobile phase.[2][3][4]

  • Injection Volume: Avoid overloading the column by optimizing the injection volume and sample concentration.

Q3: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing for this compound is commonly caused by:

  • Secondary Silanol Interactions: As mentioned, interactions between the amine groups of promethazine and acidic silanol groups on the column packing are a primary cause.

    • Solution: Use a well-end-capped column or a column with a silica-hydride based surface. Alternatively, add a mobile phase additive like a small percentage of an acid or a competing base to mask the active silanol groups.

  • Mass Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Dead Volume: Excessive dead volume in the system (e.g., from poorly fitted tubing) can cause peak broadening and tailing.

    • Solution: Ensure all fittings and tubing are properly connected and minimize tubing length.

Q4: I am observing peak fronting for this compound. What should I investigate?

Peak fronting is less common than tailing for compounds like promethazine but can occur due to:

  • Sample Overload: Similar to tailing, injecting too high a concentration of the analyte can lead to fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a fronting peak.

    • Solution: Re-dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.

Q5: What should I do if I see split peaks for my this compound analysis?

Split peaks can be caused by:

  • Column Contamination: A blocked or contaminated column inlet frit can distort the sample band.

    • Solution: Backflush the column. If the problem persists, replace the column. Using a guard column can help prevent this.

  • Mismatched Sample Solvent: Injecting a sample in a strong, non-miscible solvent can lead to peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase.

  • Co-elution: An interfering compound may be co-eluting with this compound.

    • Solution: Adjust the mobile phase gradient or composition to improve separation.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Peak Shape

This guide provides a step-by-step workflow for troubleshooting common peak shape issues.

A Start: Poor Peak Shape Observed B Identify the Issue: Tailing, Fronting, or Splitting? A->B C Peak Tailing B->C Tailing D Peak Fronting B->D Fronting E Split Peaks B->E Splitting F Reduce Injection Volume/ Sample Concentration C->F G Check for Secondary Interactions: - Use End-Capped Column - Add Mobile Phase Additive (e.g., acid) C->G H Check for Dead Volume: - Inspect Tubing and Fittings C->H D->F I Change Sample Solvent to be Weaker/Compatible with Mobile Phase D->I E->I J Check for Column Contamination: - Backflush Column - Use Guard Column E->J K Optimize Mobile Phase for Better Resolution E->K L Problem Resolved? F->L G->L H->L I->L J->L K->L L->B No, try another solution M End L->M Yes

Caption: Troubleshooting workflow for common peak shape problems.

Guide 2: Mass Spectrometry Signal Troubleshooting for this compound

This guide outlines steps to address issues with signal intensity and stability in the mass spectrometer.

A Start: Poor MS Signal for this compound B Check Sample Concentration A->B C Optimize Ionization Source Parameters: - Temperature - Gas Flows - Voltage B->C D Clean the Ion Source C->D E Check for Co-eluting Interferences (Matrix Effects) D->E F Improve Sample Preparation: - SPE - LLE E->F G Adjust Chromatographic Method to Separate from Interferences E->G H Perform Mass Spectrometer Calibration and Tuning F->H G->H I Problem Resolved? H->I I->A No, re-evaluate J End I->J Yes

Caption: Troubleshooting workflow for MS signal issues.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol describes a systematic approach to optimizing the mobile phase to reduce peak tailing and improve resolution.

  • Baseline Condition: Start with a common mobile phase for promethazine analysis, for example, Acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio.

  • pH Adjustment:

    • Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 5.0, 7.0).

    • Inject the this compound standard with each mobile phase and observe the peak shape. For basic compounds like promethazine, a lower pH can improve peak shape by ensuring the analyte is in a single ionic state.

  • Additive Inclusion:

    • If peak tailing persists, add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase.

    • Alternatively, for basic compounds, a competing base like triethylamine can be added to the mobile phase to mask silanol interactions.

  • Organic Modifier Evaluation:

    • If resolution is an issue, evaluate different organic modifiers. Substitute acetonitrile with methanol or a combination of both.

  • Gradient Optimization:

    • Develop a gradient elution method to improve the separation of this compound from any impurities or matrix components. A shallow gradient can often improve the resolution of closely eluting peaks.

Protocol 2: Sample Solvent and Injection Volume Study

This protocol aims to mitigate peak distortion caused by the sample solvent and injection volume.

  • Sample Solvent Selection:

    • Dissolve this compound in the initial mobile phase composition.

    • If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. Avoid using strong organic solvents if the initial mobile phase is highly aqueous.

  • Injection Volume Series:

    • Prepare a stock solution of this compound.

    • Perform a series of injections with decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).

    • Analyze the resulting peak shapes. If peak shape improves with lower injection volumes, it indicates that column overload was an issue.

  • Co-injection (if available):

    • Some autosamplers have a co-injection function that allows for the simultaneous injection of the sample and a weak solvent. This can help to focus the sample band at the head of the column and improve peak shape, especially when a strong sample solvent cannot be avoided.

Data Presentation

Table 1: Example HPLC Parameters for Promethazine Analysis
ParameterMethod 1Method 2Method 3
Column C8 (2), 150 mm x 4.6 mm, 3 µmChirobiotic V, 250 x 4.6 mmCN, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:25mM Phosphate Buffer (pH 7.0) (50:50 v/v)Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 by volume)Methanol:0.15M Ammonium Acetate (pH 5.0):Water (38:50:12)
Flow Rate 1.0 mL/min1.0 mL/min0.9 mL/min
Detection UV at 249 nmUV at 254 nmUV and Electrochemical
Reference
Table 2: Troubleshooting Summary for Peak Shape Problems
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanolsUse an end-capped column; add an acidic modifier or competing base to the mobile phase.
Mass overloadReduce sample concentration or injection volume.
Dead volumeCheck and correct all tubing and fittings.
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in a weaker solvent or the mobile phase itself.
Sample overloadReduce sample concentration or injection volume.
Split Peaks Column inlet frit contaminationBackflush the column; use a guard column.
Incompatible sample solventEnsure sample solvent is miscible and compatible with the mobile phase.
Co-elution of an interfering peakOptimize the mobile phase or gradient to improve resolution.

References

Calibration curve issues in promethazine quantification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Promethazine Quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of promethazine.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for promethazine quantification?

A1: Promethazine hydrochloride (PMZ) is commonly quantified using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection, as well as UV-Visible Spectrophotometry.[1][2][3] The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Q2: My calibration curve for promethazine is not linear. What are the possible causes?

A2: Non-linearity in your calibration curve can stem from several factors:

  • Concentration Range: The concentrations of your standards may exceed the linear range of the instrument.

  • Sample Preparation Errors: Inaccurate dilutions of stock solutions can lead to non-linear responses.

  • Instrumental Issues: Fluctuations in the detector response or issues with the light source in a spectrophotometer can affect linearity. For HPLC, problems with the pump or injector can also be a cause.

  • Chemical Instability: Promethazine can be sensitive to light and may degrade, affecting the accuracy of your standards over time.[4]

Q3: I am observing poor sensitivity (low signal) for my promethazine samples. How can I improve it?

A3: To enhance sensitivity, consider the following:

  • Method Selection: LC-MS/MS offers significantly higher sensitivity compared to HPLC-UV or spectrophotometry.[5]

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances from the matrix.

  • Instrumental Parameters: Optimize the wavelength for UV detection (typically around 249-251 nm) or the MS/MS transitions for mass spectrometry. For HPLC, adjusting the mobile phase composition can also improve peak shape and, consequently, sensitivity.

Q4: What are matrix effects and how can they affect my promethazine quantification in biological samples?

A4: Matrix effects occur when components in a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement. This can result in inaccurate and imprecise quantification. To mitigate matrix effects, it is crucial to develop a robust sample clean-up procedure and consider the use of a stable isotope-labeled internal standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis

Problem: You are observing significant peak tailing for promethazine in your HPLC chromatogram, which can lead to inaccurate integration and quantification.

Possible Causes & Solutions:

CauseSolution
Residual Silanols on HPLC Column Promethazine's amine groups can interact with residual silanols on the column, causing tailing. Use a column with end-capping or a silica hydride-based column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of promethazine. Adjust the pH to ensure a single ionic form.
Column Contamination Contaminants from previous injections can interact with the analyte. Flush the column with a strong solvent.
Extra-column Volume Excessive tubing length or large-volume fittings can contribute to peak broadening and tailing. Minimize the volume of the flow path outside the column.

Troubleshooting Workflow:

start Poor Peak Shape (Tailing) Observed check_column Check Column Type and Age start->check_column check_ph Evaluate Mobile Phase pH start->check_ph flush_column Flush Column with Strong Solvent start->flush_column Contamination suspected check_system Inspect HPLC System for Extra-column Volume start->check_system change_column Switch to End-capped or Silica Hydride Column check_column->change_column Interaction with silanols suspected end Peak Shape Improved change_column->end adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph Suboptimal pH adjust_ph->end flush_column->end optimize_tubing Minimize Tubing Length and Fitting Volume check_system->optimize_tubing Excess volume found optimize_tubing->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Issue 2: Inaccurate Results in Bioanalytical Assays due to Matrix Effects

Problem: You are getting inconsistent and inaccurate quantification of promethazine in biological samples like plasma or urine, likely due to matrix effects.

Possible Causes & Solutions:

CauseSolution
Ion Suppression/Enhancement Co-eluting endogenous components from the biological matrix interfere with the analyte's ionization in the MS source.
Insufficient Sample Cleanup The sample preparation method does not adequately remove interfering matrix components.
Inappropriate Internal Standard The internal standard used does not co-elute with the analyte or behave similarly during ionization.

Troubleshooting Workflow:

start Inaccurate Bioanalytical Results evaluate_cleanup Evaluate Sample Cleanup Procedure start->evaluate_cleanup check_is Check Internal Standard (IS) start->check_is optimize_chromatography Optimize Chromatographic Separation start->optimize_chromatography improve_cleanup Implement SPE or LLE evaluate_cleanup->improve_cleanup Cleanup is insufficient end Accurate Quantification Achieved improve_cleanup->end use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is IS does not track matrix effects use_sil_is->end modify_gradient Modify Gradient to Separate Interferences optimize_chromatography->modify_gradient Co-elution with matrix components modify_gradient->end

Caption: Workflow for addressing matrix effects in bioanalysis.

Experimental Protocols

HPLC-UV Method for Promethazine Quantification

This protocol is a general guideline and may require optimization for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 25mM, pH adjusted to 7.0)

  • Promethazine hydrochloride reference standard

  • Milli-Q water or equivalent

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:25mM Phosphate Buffer (pH 7.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 249 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 25°C

4. Standard Solution Preparation:

  • Prepare a stock solution of promethazine hydrochloride in the mobile phase (e.g., 100 µg/mL).

  • Perform serial dilutions to prepare calibration standards ranging from the limit of quantification (LOQ) to the desired upper concentration.

5. Sample Preparation:

  • For pharmaceutical formulations, dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

  • For biological samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove matrix interferences.

6. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of promethazine in the samples from the calibration curve.

UV-Visible Spectrophotometry Method

This is a simpler method suitable for less complex samples.

1. Instrumentation:

  • UV-Visible Spectrophotometer

2. Reagents and Materials:

  • Phosphate buffer saline (PBS) pH 7.4

  • Promethazine hydrochloride reference standard

3. Procedure:

  • Wavelength Scan: Dissolve promethazine HCl in PBS pH 7.4 and scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 251 nm.

  • Standard Preparation: Prepare a stock solution of promethazine HCl in PBS pH 7.4. From this, prepare a series of standard solutions with concentrations ranging from approximately 0.125 to 12 µg/mL.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample in PBS pH 7.4, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

Quantitative Data Summary

Table 1: Typical Calibration Curve Parameters for Promethazine Quantification

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Spectrophotometry 0.125 - 120.9996--
Spectrophotometry 2 - 16-0.138-
Spectrophotometry 4.0 - 280.9998--
Spectrophotometry 5 - 45-0.04780.0628
HPLC-UV -> 0.999--
Capillary Isotachophoresis 40 - 2000.9992 (r²)--
LC-MS/MS (in swine tissue) 0.1 - 50 (ng/g)> 0.990.05 (ng/g)0.1 (ng/g)
LC-MS/MS (in urine) 3.75 - 1400 (ng/mL)--3.75 (ng/mL)

References

Minimizing carryover in autosampler for Promethazine-d4 analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Promethazine-d4 Analysis

Welcome to the technical support center. This guide provides troubleshooting protocols and frequently asked questions to help you minimize autosampler carryover for this compound and other analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern?

A1: Autosampler carryover is the appearance of an analyte peak in a blank or subsequent sample injection that originates from a preceding, more concentrated sample.[1] This contamination compromises quantitative accuracy, especially for highly sensitive LC-MS/MS assays, as it can lead to an overestimation of the analyte's concentration in the affected sample.[2] For bioanalytical methods, regulatory guidelines often require that the carryover peak in a blank injection following the highest concentration standard be no more than 20% of the peak at the lower limit of quantitation (LLOQ).[3]

Q2: Why is this compound particularly susceptible to carryover?

A2: Promethazine is a hydrophobic and basic compound. Molecules with these physicochemical properties are often considered "sticky" and are prone to carryover.[4] They can adsorb to various surfaces within the LC system, such as the autosampler needle, tubing, valve seals, and the column itself, leading to residual amounts being released in subsequent injections.[5]

Q3: What are the primary sources of carryover in an LC-MS system?

A3: The most common sources of carryover are parts of the system that come into direct contact with the sample at high concentrations. These include:

  • Autosampler Components: The sample needle (both exterior and interior surfaces), injection valve rotor seals, sample loops, and transfer tubing are major contributors.

  • LC Column: The column, including the guard column, can retain the analyte and release it slowly over subsequent runs.

  • Fittings and Tubing: Improperly seated fittings can create small dead volumes where the sample can get trapped.

Troubleshooting Guide: Isolating and Eliminating Carryover

If you are experiencing significant carryover, follow this systematic guide to identify the source and implement corrective actions.

Step 1: Confirm and Quantify the Carryover

First, you must confirm that the observed peak is true carryover and not system contamination from another source (e.g., contaminated mobile phase).

Experimental Protocol: Carryover Assessment

  • Prepare Samples:

    • A high-concentration standard of this compound at your Upper Limit of Quantitation (ULOQ).

    • At least three blank samples (sample diluent or matrix).

  • Injection Sequence:

    • Inject the ULOQ standard.

    • Immediately follow with three consecutive injections of the blank sample.

  • Analysis:

    • Examine the chromatograms for the blank injections. True carryover will show the largest peak in the first blank, with diminishing intensity in the subsequent blanks. If all blanks show a similar response, the issue is likely system contamination, not carryover from the preceding injection.

Step 2: Isolate the Source of Carryover

The following diagram outlines a logical workflow to systematically pinpoint the origin of the carryover.

Carryover_Troubleshooting start High Carryover Detected in Blank Injection wash_check Action: Optimize Autosampler Wash Protocol (See Protocol 1) start->wash_check wash_result Does Carryover Persist? wash_check->wash_result column_check Action: Bypass Column (Replace with Union) wash_result->column_check Yes end_resolved Carryover Resolved wash_result->end_resolved No column_result Does Carryover Persist? column_check->column_result autosampler_issue Conclusion: Carryover is from Autosampler (Needle, Valve, Loop). Proceed to Hardware Inspection. column_result->autosampler_issue Yes column_issue Conclusion: Carryover is from Column or Guard Column. Replace/Clean Column. column_result->column_issue No hardware_check Action: Inspect/Clean/Replace Needle, Rotor Seal, Tubing. (See Protocol 2) autosampler_issue->hardware_check hardware_result Does Carryover Persist? hardware_check->hardware_result hardware_result->end_resolved No contact_support Contact Instrument Manufacturer Support hardware_result->contact_support Yes

Caption: A troubleshooting workflow for isolating the source of LC-MS carryover.
Step 3: Implement Corrective Actions

Based on the troubleshooting workflow, implement the following detailed protocols.

Experimental Protocol 1: Optimizing the Autosampler Wash

The autosampler wash is the most critical factor in controlling carryover. The goal is to use a solvent that effectively solubilizes this compound and an adequate wash volume/time.

  • Select an Appropriate Wash Solvent:

    • The wash solvent must be strong enough to dissolve any residual analyte on the needle exterior.

    • For basic compounds like Promethazine, adding a small amount of acid or base to the wash solvent can improve cleaning by neutralizing the analyte.

    • Start with a wash solvent that mimics your mobile phase's strong solvent (e.g., 50:50 Acetonitrile:Water).

    • If carryover persists, test more aggressive or tailored wash solutions.

  • Modify Wash Parameters:

    • Increase Wash Time/Volume: Many autosamplers allow for programmable pre- and post-injection wash steps. Increasing the duration of these washes can significantly reduce carryover.

    • Use Multiple Wash Solvents: Some systems allow for a sequence of washes (e.g., an acidic organic wash followed by a neutral aqueous wash). A highly effective combination for stubborn compounds is a "Magic Mix" of Isopropanol, Acetonitrile, Methanol, and Water.

Table 1: Comparison of Autosampler Wash Solvents for Carryover Reduction

Wash Solvent CompositionAnalyte TypeEffectiveness & Comments
Mobile Phase Strong Solvent (e.g., 90% ACN)GeneralGood starting point, but may be insufficient for "sticky" compounds.
50% Acetonitrile / 50% WaterGeneral Reversed-PhaseOften more effective than 100% organic solvent as it better matches a wider range of polarities.
50% Methanol / 50% WaterGeneral Reversed-PhaseAn alternative to acetonitrile-based washes; solubility of the analyte may differ.
Isopropanol (IPA) / ACN / MeOH / Water (25/25/25/25)Stubborn Hydrophobic/BasicHighly effective "Magic Mix" for flushing the entire flow path. Disconnect from the MS before use.
0.2% Formic Acid in 90% ACNBasic CompoundsAcid modifier helps neutralize and solubilize basic analytes.
0.1% Ammonium Hydroxide in 90% ACNAcidic CompoundsBasic modifier helps neutralize and solubilize acidic analytes.

Experimental Protocol 2: Hardware Inspection and Cleaning

If optimizing the wash solvent is not sufficient, physical inspection and cleaning of autosampler components are necessary.

  • Inspect and Clean/Replace the Needle and Needle Seat: The needle and its corresponding seat are common sources of carryover. Visually inspect for scratches or deposits. Clean according to the manufacturer's instructions or replace if worn.

  • Inspect and Replace the Injector Rotor Seal: Rotor seals are consumable parts that wear over time, creating scratches that can trap analytes. If carryover is persistent and other sources have been ruled out, replace the rotor seal.

  • Check Tubing and Fittings: Ensure all fittings between the injector and the column are properly seated to eliminate dead volumes. Replace any suspect tubing.

Advanced Considerations

Sample Diluent Effects The composition of the solvent used to dissolve your sample can impact carryover. Injecting a sample dissolved in a very strong solvent (e.g., 100% Acetonitrile) when the mobile phase is weak (e.g., 95% Water) can cause poor peak shape and may exacerbate carryover. Whenever possible, dissolve your sample in a solvent that is as weak as, or weaker than, your initial mobile phase.

Vial and Cap Selection Avoid using vial or plate sealing systems that use sticky adhesives, as these can be a source of contamination and carryover.

The following diagram illustrates the potential sources of carryover within a typical autosampler flow path.

Carryover_Sources cluster_autosampler Autosampler Flow Path source_node source_node path_node path_node Vial Sample Vial Needle_Outside Needle Exterior Vial->Needle_Outside Adsorption during sample aspiration Needle_Inside Needle Interior Vial->Needle_Inside p1 Primary Carryover Sources Needle_Seat Needle Seat Needle_Inside->Needle_Seat p2 Secondary Carryover Sources Valve Injection Valve (Rotor Seal) Needle_Seat->Valve Loop Sample Loop Valve->Loop Tubing Transfer Tubing Loop->Tubing Column To LC Column Tubing->Column

Caption: Potential sources of analyte carryover within an autosampler system.

References

Technical Support Center: Co-eluting Interferences in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in the analysis of biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and matrix effects in the context of biological sample analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a biological sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds. A matrix effect occurs when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement[1]. Co-eluting interferences can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses[2][3]. Ion suppression, the more common effect, reduces the analyte's signal due to competition for ionization.

Q2: How can I detect if co-elution is affecting my analysis?

A2: Several signs can indicate a co-elution problem. Chromatographically, you might observe poor peak shapes, such as asymmetry, shoulders, or splitting. In mass spectrometry, inconsistent ion ratios between your quantifier and qualifier ions across different samples and standards are a strong indicator of interference. The most definitive method is to examine the mass spectra across the peak; the presence of multiple mass-to-charge (m/z) ratios confirms co-eluting compounds. A post-column infusion experiment can also be performed to identify regions in the chromatogram where ion suppression or enhancement occurs.

Q3: What are the primary sources of co-eluting interferences in biological matrices?

A3: The primary sources are endogenous components of the biological sample itself. In plasma or serum, phospholipids are a major cause of ion suppression. Other common interferences include proteins, lipids, salts, and metabolites. Exogenous substances like co-administered drugs can also co-elute and cause interference.

Q4: What is the difference between minimizing and compensating for matrix effects?

A4: Minimizing matrix effects involves reducing or eliminating the interfering components before they reach the detector. This is typically achieved through optimizing sample preparation, chromatographic conditions, or mass spectrometer parameters. Compensating for matrix effects involves using calibration strategies to correct for the signal suppression or enhancement. This is done when the interferences cannot be completely removed, and common techniques include the use of stable isotope-labeled internal standards (SIL-IS), matrix-matched calibration curves, or the standard addition method.

Q5: Can mass spectrometry alone solve co-elution problems?

A5: Mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of ions. This allows it to distinguish between co-eluting compounds if they have different molecular masses. High-Resolution Mass Spectrometry (HRMS) can even differentiate between isobaric compounds (same nominal mass) if their exact masses are different. However, if an interfering compound generates the same precursor and product ions as the analyte (e.g., certain metabolites), even tandem MS (MS/MS) cannot resolve them without prior chromatographic separation. Therefore, a combination of effective chromatography and selective mass detection is the most robust approach.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing, shouldering, or splitting) is observed for the target analyte.

This guide provides a systematic workflow to diagnose and resolve poor peak shapes, which are often indicative of co-eluting interferences.

cluster_workflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Shouldering, Splitting) confirm Confirm Co-elution (Examine Mass Spectra Across Peak) start->confirm sample_prep Step 1: Optimize Sample Preparation (Improve Cleanup) confirm->sample_prep Co-elution Confirmed chromatography Step 2: Modify Chromatographic Conditions sample_prep->chromatography Issue Persists resolved Peak Shape and Purity Acceptable sample_prep->resolved Issue Resolved sample_prep_details • Switch to more selective method (e.g., SPE) • Use specific sorbents (e.g., HybridSPE) • Increase wash steps sample_prep->sample_prep_details ms_settings Step 3: Adjust MS Settings (If Separation Fails) chromatography->ms_settings Issue Persists chromatography->resolved Issue Resolved chromatography_details • Change mobile phase (ACN vs MeOH) • Adjust gradient slope (make shallower) • Change column chemistry (C18 to Phenyl) • Modify pH chromatography->chromatography_details ms_settings->resolved ms_settings_details • Use more specific MRM transitions • Employ High-Resolution MS (HRMS) ms_settings->ms_settings_details

Caption: A logical workflow for identifying and resolving co-eluting interferences.

Q: My analyte peak has a significant shoulder. How do I determine the cause and fix it?

A: A shoulder on your peak is a strong indication of a co-eluting compound.

  • Confirm Co-elution: The most reliable way to confirm co-elution is by using a mass spectrometer to examine the mass spectra across the entire peak. If the spectra are not consistent from the beginning to the end of the peak, it confirms the presence of more than one compound.

  • Optimize Sample Preparation: Often, the interference comes from the sample matrix. Enhancing your sample cleanup protocol is a critical first step. If you are using a simple protein precipitation (PPT), consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For plasma samples, specialized techniques like HybridSPE-Phospholipid can effectively remove phospholipids, a common source of interference.

  • Optimize Chromatography: If improved sample cleanup is not sufficient, the next step is to modify your chromatographic method to improve separation (resolution).

    • Change Selectivity (α): This is often the most powerful tool. Try switching the organic modifier in your mobile phase (e.g., from acetonitrile to methanol, or vice-versa). You can also alter the pH of the aqueous phase or change the buffer type.

    • Increase Efficiency (N): Use a column with a smaller particle size or a longer column to generate narrower peaks, which can improve resolution. Be aware that this may increase backpressure and analysis time.

    • Increase Retention (k): Decrease the strength of the organic mobile phase to increase the retention time of your analytes, providing more opportunity for separation.

Issue 2: Analyte signal intensity is low and inconsistent across different samples (Ion Suppression).

This guide focuses on identifying and mitigating ion suppression caused by matrix effects.

cluster_strategies Strategies to Address Matrix Effects matrix_effects Matrix Effects (Ion Suppression/Enhancement) minimize Minimize Effects (Remove Interferences) matrix_effects->minimize compensate Compensate for Effects (Correct Signal) matrix_effects->compensate sample_prep Optimize Sample Prep minimize->sample_prep chromatography Improve Chromatography minimize->chromatography instrument Adjust MS Parameters minimize->instrument sil_is Use Stable Isotope Internal Standard compensate->sil_is matrix_match Matrix-Matched Calibrants compensate->matrix_match std_add Standard Addition compensate->std_add

Caption: Key strategies for minimizing or compensating for matrix effects.

Q: I suspect ion suppression is causing poor sensitivity and reproducibility. How can I address this?

A: Ion suppression occurs when co-eluting matrix components interfere with the ionization of your analyte, reducing its signal. The goal is to either remove the interfering components or correct for their effect.

  • Improve Sample Cleanup: This is the most effective way to reduce matrix effects. The cleaner the sample injected, the lower the chance of ion suppression.

    • Protein Precipitation (PPT): Simple and fast, but often results in the most significant matrix effects as it does not remove phospholipids.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte and washing away interferences.

  • Enhance Chromatographic Separation: Adjust your LC method to chromatographically separate your analyte from the regions where ion suppression occurs. A divert valve can also be used to send the highly contaminated early-eluting portion of the run to waste instead of the MS source.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even if the absolute signal intensity varies.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This ensures that the standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.

  • Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components. However, this also dilutes the analyte, so this method is only feasible if the assay has sufficient sensitivity.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Biological Matrices

TechniquePrincipleEffectiveness in Removing ProteinsEffectiveness in Removing PhospholipidsRelative Matrix EffectThroughput
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Good (removes gross levels)Poor (no removal)HighestHigh
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.ExcellentModerate to GoodModerateMedium
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent, followed by washing and elution.ExcellentGood (minimal removal)LowMedium
HybridSPE®-Phospholipid Combined protein precipitation and phospholipid removal via zirconia-coated silica.ExcellentExcellent (>99% removal)LowestHigh
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Analyte Cleanup

Objective: To remove interfering matrix components (salts, proteins, phospholipids) from a biological sample and concentrate the analyte of interest.

Materials:

  • SPE Cartridge (e.g., Hydrophilic-Lipophilic Balanced - HLB)

  • SPE Vacuum Manifold

  • Biological Sample (e.g., plasma, urine)

  • Pre-treatment Solution (e.g., 4% Phosphoric Acid)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., HPLC-grade Water)

  • Wash Solvent (e.g., 5% Methanol in Water)

  • Elution Solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: Dilute the plasma sample (e.g., 1:1) with an acidic solution like 4% phosphoric acid to disrupt protein binding. Vortex to mix.

  • Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to wet the sorbent. Do not allow the cartridge to dry.

  • Equilibration: Pass 1-2 mL of HPLC-grade water through the cartridge to prepare it for the aqueous sample. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to pull the sample through at a slow, steady rate (e.g., 1-2 drops per second).

  • Washing: Pass 1-2 mL of the wash solvent (e.g., 5% Methanol in Water) through the cartridge to remove polar interferences like salts.

  • Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any remaining water.

  • Elution: Place collection tubes in the manifold. Add 1-2 mL of elution solvent to the cartridge to elute the analyte of interest.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

Objective: To qualitatively identify the regions of a chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS System

  • Syringe Pump

  • Tee Union

  • Analyte Standard Solution (at a moderate concentration)

  • Blank Matrix Extract (prepared using the same method as the samples)

Procedure:

  • System Setup: Connect the LC column outlet to one port of a T-union. Connect the syringe pump, containing the analyte standard solution, to the second port of the T-union. Connect the third port of the T-union to the mass spectrometer's ion source.

  • Infusion: Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the eluent from the LC column. This should produce a stable, continuous signal for the analyte on the mass spectrometer.

  • Injection: Once a stable baseline signal is achieved, inject a blank matrix extract onto the LC column and begin the chromatographic run using your analytical method's gradient.

  • Data Analysis: Monitor the signal intensity of the infused analyte over the course of the chromatographic run.

    • A decrease or dip in the baseline signal indicates a region of ion suppression .

    • An increase or peak in the baseline signal indicates a region of ion enhancement .

cluster_infusion Post-Column Infusion Workflow lc_column LC Column (Mobile Phase) tee Tee Union lc_column->tee Eluent syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee Constant Flow ms_source MS Ion Source tee->ms_source data Monitor Analyte Signal (Look for Dips/Peaks) ms_source->data

References

Validation & Comparative

A Comparative Guide to Promethazine Assay: Method Validation Utilizing Promethazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of promethazine, with a particular focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Promethazine-d4 as an internal standard. The superior performance of this method in terms of accuracy and precision will be demonstrated through a detailed examination of experimental data against alternative analytical techniques.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is paramount for accurate and reliable quantification of promethazine in various biological matrices. While several techniques exist, the use of a deuterated internal standard like this compound with LC-MS/MS offers significant advantages in mitigating matrix effects and improving method robustness. The following table summarizes the performance characteristics of different validated methods for promethazine analysis.

MethodInternal StandardMatrixLinearity RangeLLOQAccuracy (%)Precision (% RSD)
LC-MS/MS Promethazine-d6 Swine Edible Tissues0.1 - 50 µg/kg (PMZ, PMZSO) 0.5 - 50 µg/kg (Nor1PMZ)0.1 - 0.5 µg/kg77 - 1111.8 - 11
LC-MS Not SpecifiedHuman Plasma & UrineNot Specified1.00 ng/mL> 97< 10
HPLC-MS/MS Metronidazole, BifendateRat Plasma0.5 - 200 ng/mL0.5 ng/mL-8.52 to 11.40 (bias %)< 13.31
RP-HPLC ChlorpromazineHuman SerumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
HPLC-UV Acetyl Salicylic AcidPharmaceutical FormulationsNot Specified0.07 µg/mL100.06 - 100.080.29 - 0.36
GC-N-FID ImipramineBiological Material5 - 1500 ng/sample10 ng/g97 - 99 (recovery %)3 - 10

As evidenced by the data, LC-MS/MS methods, particularly those employing a deuterated internal standard, offer high sensitivity (low LLOQ) and excellent precision for the analysis of promethazine in complex biological matrices.[1][2][3][4]

Experimental Workflow: Promethazine Assay using this compound

The following diagram illustrates a typical workflow for the quantification of promethazine in a biological sample using LC-MS/MS with this compound as an internal standard.

Promethazine_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Addition of IS Extraction Protein Precipitation / LLE Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Validation Method Validation Quantification->Validation

Figure 1. Experimental workflow for promethazine assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any analytical method. Below are the key experimental protocols for a validated LC-MS/MS method for promethazine assay.

Sample Preparation
  • Spiking: To a 0.5 mL aliquot of the biological matrix (e.g., plasma), add a known concentration of this compound internal standard solution.

  • Extraction: Perform a protein precipitation by adding a precipitating agent like acetonitrile. Alternatively, a liquid-liquid extraction (LLE) can be performed using a suitable organic solvent.

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: A C18 column is commonly used for the separation of promethazine and its metabolites.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate in the range of 0.2-0.8 mL/min is generally used.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is a common choice for the analysis of promethazine.

  • Mass Spectrometric Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both promethazine and this compound are monitored for quantification. For example, for promethazine, the transition m/z 285.1 → 86.1 has been reported.

Alternative Analytical Methods

While LC-MS/MS with a deuterated internal standard is the gold standard, other methods have been successfully validated for promethazine quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is often used for the analysis of pharmaceutical formulations. It is a cost-effective technique but may lack the sensitivity and selectivity required for complex biological matrices. Common internal standards include acetyl salicylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has also been employed for the determination of promethazine in biological samples. This technique offers high sensitivity but may require derivatization steps to improve the volatility of the analyte.

Spectrophotometry

Spectrophotometric methods are simpler and more accessible but are generally suitable only for the analysis of promethazine in pure form or simple formulations due to their lower selectivity.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Promethazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. In liquid chromatography-mass spectrometry (LC-MS) applications, the choice of an internal standard is a critical decision that significantly impacts data reliability. This guide provides an objective comparison of Promethazine-d4, a deuterated internal standard, with other alternatives, supported by experimental principles and data.

Internal standards (IS) are essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3][4] The two primary types of internal standards used are stable isotope-labeled (SIL), such as deuterated standards, and non-deuterated or structural analogue internal standards.[1]

This compound is a stable isotope-labeled version of promethazine, where four hydrogen atoms have been replaced with deuterium. This mass difference allows for differentiation by the mass spectrometer while maintaining nearly identical chemical and physical properties to the parent drug.

Performance Comparison: this compound vs. Structural Analogue Internal Standards

Stable isotope-labeled internal standards like this compound are widely considered the gold standard in quantitative bioanalysis. Their superiority over non-deuterated, structural analogue internal standards lies in their ability to more effectively compensate for matrix effects. The matrix effect, a major challenge in bioanalysis, is the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix (e.g., plasma, urine).

Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they experience the same degree of matrix effects, allowing for effective normalization and more accurate results. Structural analogues, while similar, can have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less reliable correction.

Quantitative Data Summary

The following table summarizes typical performance data when comparing a deuterated internal standard like this compound with a structural analogue for the quantification of promethazine.

Performance ParameterThis compound (Deuterated IS)Structural Analogue IS (e.g., Triflupromazine)
Accuracy (% Bias) -2% to +3%-10% to +12%
Precision (%CV) < 5%< 15%
Matrix Effect (%CV of IS-normalized MF) ≤ 5%≤ 15%
Extraction Recovery Variability (%CV) < 3%< 10%

This data is representative of typical results and may vary based on the specific assay and laboratory conditions.

Experimental Protocols

To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment evaluating matrix effects is crucial.

Objective:

To assess the ability of this compound versus a structural analogue internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:
  • Blank human plasma from at least six different sources

  • Promethazine analytical standard

  • This compound internal standard

  • Structural analogue internal standard (e.g., Triflupromazine)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • Sample preparation materials (e.g., protein precipitation reagents)

  • Validated LC-MS/MS system

Methodology:
  • Prepare three sets of samples:

    • Set 1 (Analyte in neat solution): Spike promethazine at a known concentration (e.g., low and high QC levels) in the reconstitution solvent.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources. Then, spike the extracted blank matrix with promethazine at the same concentrations as in Set 1.

    • Set 3 (Internal Standards): Prepare separate solutions of this compound and the structural analogue IS in both neat solution and post-extraction spiked matrix from the six sources at the concentration used in the assay.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for the analyte in each of the six matrix sources by dividing the peak area of the analyte in the post-extraction spiked matrix (Set 2) by the peak area of the analyte in the neat solution (Set 1).

    • IS-Normalized MF: For each matrix source, divide the analyte's MF by the MF of the internal standard (this compound or the structural analogue).

    • Coefficient of Variation (CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both internal standards.

Acceptance Criteria:

A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. Typically, a %CV of ≤15% is considered acceptable, with premier performance being under 5%.

Visualizations

Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow using an internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing LCMS->Data Result Analyte Concentration Calculation Data->Result

Caption: Experimental workflow for bioanalysis using an internal standard.

Promethazine Metabolism

Understanding the metabolic pathway of promethazine is crucial for identifying potential interferences. Promethazine is primarily metabolized in the liver.

Promethazine Promethazine Sulfoxide Promethazine Sulfoxide Promethazine->Sulfoxide Sulfoxidation Desmethyl Desmethylpromethazine Promethazine->Desmethyl N-Demethylation Hydroxy Hydroxy Metabolite Promethazine->Hydroxy CYP2D6 CYP2D6 CYP2D6->Hydroxy Hydroxylation

Caption: Simplified metabolic pathway of promethazine.

Conclusion

For bioanalytical assays demanding the highest level of confidence, deuterated internal standards like this compound are the superior choice. Experimental data consistently demonstrates their ability to minimize the impact of matrix effects, thereby enhancing the accuracy, precision, and overall reliability of the results. While structural analogues can be a viable option when a deuterated standard is unavailable, their use requires more rigorous validation to ensure they adequately track the analyte's behavior. The investment in a high-quality, stable, and co-eluting deuterated internal standard is a critical step towards generating robust and defensible bioanalytical data.

References

A Comparative Guide to Analytical Methods for the Quantification of Promethazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the determination of promethazine hydrochloride. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Potentiometry are objectively evaluated based on published experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate analytical technique for their specific application.

A variety of analytical techniques have been developed for the quality control and determination of promethazine hydrochloride in pharmaceutical formulations and biological matrices.[1] The choice of method often depends on factors such as the required sensitivity, selectivity, cost, and the nature of the sample. Chromatographic methods, such as HPLC, are frequently employed for their high specificity, especially when analyzing promethazine in combination with other drugs or in complex biological fluids.[1] Spectroscopic and electrochemical methods offer simpler and often more rapid alternatives for routine analysis in pure or simple dosage forms.[1][2]

Experimental Protocols

Detailed methodologies for three common analytical techniques are outlined below, based on established and validated procedures.

1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the determination of promethazine hydrochloride (PMZ) in various dosage forms.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C8 column (150 mm x 4.6 mm i.d., 3 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 249 nm.

  • Standard Preparation: A stock solution of promethazine is prepared by accurately weighing and dissolving the standard substance in the mobile phase to achieve a known concentration. Serial dilutions are made to prepare working standards.

  • Sample Preparation: For solid dosage forms like tablets, a number of tablets are weighed, ground into a fine powder, and a quantity equivalent to a single dose is dissolved in the mobile phase, followed by sonication and filtration.

2. UV-Visible Spectrophotometry

This method is based on the direct measurement of ultraviolet light absorbance of the drug.

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: Phosphate buffer saline (pH 7.4).

  • Procedure: A stock solution is prepared by dissolving a known weight of promethazine HCl in the solvent. This solution is then diluted to prepare standards of different concentrations.

  • Analysis: The absorbance of each standard solution is measured at the maximum wavelength (λmax) of 251 nm against a solvent blank. A calibration curve is constructed by plotting absorbance versus concentration.

3. Potentiometry (Ion-Selective Electrode)

This technique involves the use of a promethazine hydrochloride selective electrode.

  • Instrumentation: A potentiometer with a promethazine-selective electrode and a reference electrode.

  • Electrode Preparation: The ion-selective membrane is typically prepared by dissolving a promethazine-ion pair complex (e.g., promethazine-phosphotungstic acid) and a plasticizer (like di-n-butyl phthalate) in a PVC matrix.

  • Procedure: The electrode is conditioned by immersion in a standard promethazine solution.

  • Analysis: The potential of standard solutions of promethazine hydrochloride of varying concentrations is measured. A calibration curve is generated by plotting the measured potential (mV) against the logarithm of the concentration. The concentration of the sample solution is then determined using this curve.

Data Presentation: Method Performance Comparison

The following table summarizes the quantitative performance data for the described analytical methods based on their validation reports.

ParameterHPLC MethodUV-Vis SpectrophotometryPotentiometric Method
Linearity Range 0.1–4 µg/mL2-28 µg/mL5 x 10⁻⁴ to 1 x 10⁻¹ M
Accuracy (% Recovery) 99.45%100 ± 0.98%98.5% (for a similar drug)
Precision (%RSD) 0.24–1.19%< 2%Not explicitly stated
Limit of Detection (LOD) 0.32 µg/ml0.138 µg/mL2 x 10⁻⁵ M
Limit of Quantitation (LOQ) 0.98 µg/mlNot explicitly statedNot explicitly stated
Specificity High; stability-indicating, can separate from degradation productsLower; prone to interference from other UV-absorbing substancesModerate; potential interference from other ions

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method validation and cross-validation processes.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Execution cluster_evaluation Evaluation & Documentation Define_Method Define Analytical Method (e.g., HPLC, UV-Vis) Define_Parameters Define Validation Parameters (ICH Guidelines) Define_Method->Define_Parameters Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Data_Analysis Data Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for Analytical Method Validation.

Cross_Validation_Workflow cluster_methods Validated Analytical Methods cluster_comparison Comparative Analysis cluster_evaluation Statistical Evaluation Method_A Method A (e.g., HPLC) Select_Samples Select Identical Test Samples Method_B Method B (e.g., UV-Vis) Analyze_Samples Analyze Samples with Both Methods Select_Samples->Analyze_Samples Collect_Data Collect Results from Method A and Method B Analyze_Samples->Collect_Data Statistical_Test Perform Statistical Test (e.g., t-test, F-test) Collect_Data->Statistical_Test Compare_Results Compare Performance (Accuracy, Precision) Statistical_Test->Compare_Results Conclusion Determine Equivalence of Methods Compare_Results->Conclusion

Caption: Process for Cross-Validation of two analytical methods.

References

Promethazine-d4 Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of promethazine, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Promethazine-d4, a deuterated internal standard, with alternative non-deuterated (structural analogue) internal standards. The information presented herein is supported by experimental data from published studies to inform the selection of the most suitable internal standard for achieving high accuracy and precision in bioanalytical methods.

The Gold Standard: Deuterated Internal Standards

In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard". The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. With hydrogen atoms replaced by deuterium, this compound exhibits similar extraction recovery, chromatographic retention time, and ionization efficiency to promethazine. This close correspondence allows it to effectively compensate for variations that can occur during sample preparation, injection, and analysis, thereby leading to more accurate and precise results.

Performance Comparison: this compound vs. Structural Analogues

The superiority of a deuterated internal standard over a structural analogue is most evident when examining key validation parameters such as accuracy (expressed as % recovery) and precision (expressed as % relative standard deviation, %RSD).

A recent study detailing the validation of an analytical method for promethazine and its metabolites in swine tissues using Promethazine-d6 (a hexadeuterated variant) provides a clear illustration of the performance of a deuterated internal standard. The method demonstrated excellent accuracy and precision across various tissue types.

In contrast, methods employing structural analogue internal standards for promethazine analysis, while capable of providing acceptable results, may exhibit greater variability. Various structural analogues have been utilized in published methods, including triflupromazine, metronidazole, haloperidol, and loratadine.

The following tables summarize the performance data from studies using Promethazine-d6 and a selection of structural analogue internal standards. It is important to note that the data for the structural analogues are compiled from different studies with varying experimental conditions, and thus, a direct head-to-head comparison is not implied.

Table 1: Performance Data for Promethazine-d6 as an Internal Standard in Swine Tissues [1][2][3]

TissueSpiked Concentration (µg/kg)Average Recovery (%)Precision (RSD, %)
Muscle0.595.85.3
5.098.24.1
50.0101.53.2
Liver0.592.36.8
5.096.75.5
50.099.84.7
Kidney0.590.17.2
5.094.56.1
50.098.75.0
Fat0.588.98.5
5.093.27.4
50.097.66.3

Table 2: Performance Data for Selected Structural Analogue Internal Standards for Promethazine Analysis

Internal StandardAnalyteMatrixAccuracy (% Recovery)Precision (% RSD)
TriflupromazinePromethazineHuman Serum & Urine97.5 - 98.4< 2.2
MetronidazolePromethazineRat Plasma84.50 - 89.81< 13.31
Acetyl Salicylic AcidPromethazine EnantiomersPharmaceutical Formulation100.06 - 100.080.29 - 0.36[4]

Experimental Protocols

To provide a comprehensive understanding of the methodologies used to generate the performance data, detailed experimental protocols are outlined below.

Method 1: Quantification of Promethazine in Swine Tissues using Promethazine-d6 Internal Standard[1]
  • Sample Preparation:

    • Homogenize 2 g of tissue with 8 mL of 1% formic acid in acetonitrile.

    • Spike with Promethazine-d6 internal standard solution.

    • Vortex and centrifuge the sample.

    • Take the supernatant and evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for promethazine and Promethazine-d6.

Method 2: General Protocol for Promethazine Analysis using a Structural Analogue Internal Standard (Example: Triflupromazine)
  • Sample Preparation:

    • To a plasma or urine sample, add the structural analogue internal standard solution (e.g., triflupromazine).

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 or other suitable reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV or mass spectrometric detection.

Visualizing the Workflow

To illustrate the typical analytical workflow for quantifying promethazine using an internal standard, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample onto LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for bioanalysis.

cluster_IS Internal Standard (IS) Role cluster_process Analytical Process cluster_output Result Analyte Promethazine Extraction Extraction Analyte->Extraction Variable Recovery IS_d4 This compound IS_d4->Extraction Similar Recovery Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Ratio Peak Area Ratio (Analyte/IS) Ionization->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Role of this compound in analysis.

Conclusion

References

A Comparative Guide to Analytical Methods for Promethazine Analysis: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantitative analysis of promethazine, with a specific focus on linearity and range determination. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), UV-Visible Spectrophotometry, Capillary Electrophoresis, and Voltammetry are compared, supported by experimental data from peer-reviewed studies. Detailed experimental protocols are provided for each key method to facilitate replication and validation.

Comparison of Linearity and Range for Promethazine Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Key Experimental Conditions
HPLC 25 - 250 µg/mL> 0.999Column: C8 (150 mm x 4.6 mm, 3 µm); Mobile Phase: Acetonitrile:25mM Phosphate Buffer (pH 7.0) (50:50 v/v); Detection: UV at 249 nm.[1]
UPLC 80% to 120% of test concentration0.99988Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm); Mobile Phase: 3.4% KH2PO4 (pH 7.0):Acetonitrile:Methanol (40:40:20); Detection: UV/PDA at 254 nm.
UV-Vis Spectrophotometry 4.00 - 30.00 mg/L> 0.999Wavelength: 249.5 nm; Solvent: Deionized Water.[2]
Capillary Isotachophoresis 40 - 200 mg/L0.9992Leading Electrolyte: 10 mmol/L Potassium Acetate (pH 4.8) with 0.2% m-HEC; Terminating Electrolyte: 5 mmol/L β-alanine; Detection: Conductometric.[3]
Differential Pulse Stripping Voltammetry 0.1 - 1 mg/LNot ReportedWorking Electrode: Glassy Carbon Electrode; Supporting Electrolyte: Britton-Robinson buffer (pH 9.0).[4]
Potentiometry (Ion-Selective Electrode) 1 × 10⁻⁴ - 1 × 10⁻¹ M0.9984 - 0.9993Membrane: PVC matrix with promethazine-phosphotungstic acid ion pair; Plasticizers: DBP, TBP, ONPOE, or DBPH.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a stability-indicating HPLC method for the determination of promethazine hydrochloride.

a. Reagent and Sample Preparation:

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and 25 mM potassium phosphate buffer. Adjust the pH of the buffer to 7.0 using phosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of promethazine hydrochloride reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired range (e.g., 25, 50, 100, 150, 250 µg/mL).

b. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C8 column (150 mm x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 249 nm.

  • Injection Volume: 20 µL.

c. Linearity and Range Determination:

  • Inject each calibration standard into the HPLC system in triplicate.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.

UV-Visible Spectrophotometry

This protocol outlines the determination of promethazine hydrochloride using UV-Visible spectrophotometry.

a. Reagent and Sample Preparation:

  • Solvent: Deionized water.

  • Standard Stock Solution: Prepare a stock solution of promethazine hydrochloride in deionized water at a concentration of 100 mg/L.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 4, 8, 12, 16, 20, 24, 28, 30 mg/L) by diluting the stock solution with deionized water.

b. Instrumentation:

  • Spectrophotometer: A UV-Visible spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

c. Linearity and Range Determination:

  • Set the spectrophotometer to measure the absorbance at 249.5 nm.

  • Use deionized water as the blank.

  • Measure the absorbance of each calibration standard in triplicate.

  • Plot a graph of the mean absorbance versus the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.

Capillary Isotachophoresis

This protocol is for the determination of promethazine hydrochloride in pharmaceutical preparations.

a. Reagent and Sample Preparation:

  • Leading Electrolyte (LE): 10 mmol/L potassium acetate adjusted to pH 4.8 with acetic acid, containing 0.2% (w/v) methylhydroxyethylcellulose (m-HEC).

  • Terminating Electrolyte (TE): 5 mmol/L β-alanine.

  • Standard Solutions: Prepare standard solutions of promethazine hydrochloride in the leading electrolyte to cover the range of 40-200 mg/L.

b. Instrumentation:

  • Capillary Electrophoresis System: Equipped with a conductometric detector.

  • Capillary: Fused silica capillary.

c. Linearity and Range Determination:

  • Fill the capillary and electrode reservoirs with the appropriate electrolytes.

  • Inject a defined volume of each standard solution.

  • Apply the separation voltage and record the isotachopherogram.

  • Measure the length of the promethazine zone.

  • Construct a calibration curve by plotting the zone length against the concentration of promethazine.

  • Perform a linear regression analysis to determine the linearity.

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates the general experimental workflow for determining the linearity and range of an analytical method for promethazine analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Standard Stock Solution prep_cal Prepare Calibration Standards (at least 5 concentrations) prep_stock->prep_cal instrument_setup Set Up Analytical Instrument prep_cal->instrument_setup inject_standards Inject/Measure Each Standard (n>=3) instrument_setup->inject_standards record_response Record Analytical Response (e.g., Peak Area, Absorbance) inject_standards->record_response plot_data Plot Mean Response vs. Concentration record_response->plot_data lin_reg Perform Linear Regression Analysis plot_data->lin_reg eval_params Evaluate Linearity Parameters (r², y-intercept, slope) lin_reg->eval_params

Caption: Workflow for Linearity and Range Determination.

References

A Comparative Guide to Inter-Laboratory Quantification of Promethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of promethazine, a widely used antihistamine. The information presented is collated from a variety of published, peer-reviewed studies to offer a comprehensive overview of method performance and application. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, precision, and the biological matrix of interest.

Introduction to Promethazine Quantification

Promethazine hydrochloride is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. Accurate and reliable quantification of promethazine in various matrices, including pharmaceutical formulations and biological samples, is crucial for pharmacokinetic studies, quality control, and clinical monitoring. A range of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide focuses on the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these analytical methods is critical to ensure the reliability and reproducibility of the data. Key validation parameters, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ)[1][2][3][4][5]. This guide will present a comparative summary of these parameters for different promethazine quantification methods.

Comparison of Quantitative Performance

The following tables summarize the performance characteristics of various analytical methods for promethazine quantification as reported in the literature. These values provide a basis for inter-laboratory comparison, although it is important to note that direct comparison may be influenced by variations in experimental conditions and matrices.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterReported ValueMatrixReference
Linearity (r) > 0.999Pharmaceutical Formulations
Accuracy (%) 100.06 - 100.08Pharmaceutical Formulations
Precision (RSD %) 0.29 - 0.36Pharmaceutical Formulations
LOD (µg/mL) 0.04Pharmaceutical Formulations
LOQ (µg/mL) 0.07Pharmaceutical Formulations
Linearity Range 10–100 µg/mLOral Liquid Formulations
Recovery (%) 100.0–100.2Oral Liquid Formulations
Precision (%RSD) 0.4Pharmaceutical Dosage Forms

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

ParameterReported ValueMatrixReference
Linearity (r) > 0.99Swine Edible Tissues
Accuracy (Recovery %) 77 - 111Swine Edible Tissues
Precision (Fluctuation %) 1.8 - 11Swine Edible Tissues
LOD (µg/kg) 0.05 (muscle, liver, kidney, fat)Swine Edible Tissues
LOQ (µg/kg) 0.1 (muscle, liver, kidney, fat)Swine Edible Tissues
LOQ (ng/mL) 1.00Human Plasma and Urine
Precision (CV %) < 10Human Plasma and Urine
Accuracy (%) > 97Human Plasma

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterReported ValueMatrixReference
LOD (ng/mL) 0.5Plasma
Linearity Range (ppm) 0 - 3.8API and Formulations
LOD (ppm) 0.075API and Formulations
LOQ (ppm) 0.025API and Formulations
Recovery (%) 85 - 89Promethazine Tablets

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are generalized protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Protocol for Pharmaceutical Formulations

This method is designed for the separation and quantification of promethazine enantiomers in pharmaceutical products.

  • Chromatographic System:

    • Column: Vancomycin Chirobiotic V (250 x 4.6 mm). Alternatively, a C8 (2) column (150 mm x 4.6 mm i.d., 3 µm particle size) can be used.

    • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (100:0.1:0.1%, by volume). For the C8 column, acetonitrile-25mM phosphate buffer (pH 7.0), 50:50 (v/v) is used.

    • Flow Rate: 1 mL/min.

    • Temperature: 20°C.

    • Detection: UV detector set to 254 nm or 249 nm.

    • Internal Standard: Acetyl salicylic acid (Aspirin).

  • Sample Preparation:

    • Prepare a standard stock solution of promethazine HCl.

    • For tablet analysis, weigh and grind a set number of tablets. A portion of the ground material is dissolved in a suitable diluent, sonicated, and diluted to a final concentration.

    • Filter the final solution before injection into the HPLC system.

  • Data Analysis:

    • Quantification is typically based on the peak area of promethazine relative to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Tissues

This sensitive method is suitable for determining promethazine and its metabolites in complex biological matrices like animal tissues.

  • Chromatographic and Mass Spectrometric System:

    • Column: Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 μm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Mass Spectrometer: Operated in positive ion scan and multiple reaction monitoring (MRM) mode.

    • Internal Standard: Deuterated promethazine (PMZ-d6).

  • Sample Preparation:

    • Homogenize tissue samples.

    • Extract the analytes using 0.1% formic acid in acetonitrile.

    • Purify the extract with acetonitrile-saturated n-hexane.

    • Concentrate the extract by rotary evaporation and reconstitute in a mixture of 0.1% formic acid-water and acetonitrile (80:20, v/v).

  • Data Analysis:

    • Quantify promethazine and its metabolite Nor1PMZ using the internal standard method. Promethazine sulfoxide (PMZSO) can be quantified using an external standard method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Biological Fluids

This method is used for the determination of unchanged promethazine in various biological materials.

  • Gas Chromatographic System:

    • The specific column and temperature program should be optimized for the separation of promethazine from its metabolites.

    • A nitrogen-selective flame ionization detector (N-FID) can be used for sensitive detection.

    • For confirmation and identification of metabolites, a mass spectrometer is used.

  • Sample Preparation:

    • Multi-step extraction: Extract samples (50 µL - 1.0 mL) into n-heptane by shaking with NaOH, re-extract into H2SO4, and then back-extract into n-heptane after adding NaOH.

    • Single-step extraction: A faster method involves a single extraction with NaOH into n-heptane, which can be used if the GC background is low.

    • Concentrate the final organic phase under a stream of nitrogen.

    • Internal Standard: Imipramine is a suitable internal standard.

  • Data Analysis:

    • Calibration is performed using peak height ratios of promethazine to the internal standard.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Pharmaceutical Sample Dissolve Dissolve & Sonicate Sample->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Peak Area Quantification Detect->Quantify Report Report Results Quantify->Report

Caption: General workflow for HPLC-based quantification of promethazine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Tissue Homogenize Homogenize Tissue->Homogenize Extract Solvent Extraction Homogenize->Extract Purify Purify Extract Extract->Purify Concentrate Concentrate & Reconstitute Purify->Concentrate Inject Inject into LC-MS/MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Quantify Quantify vs. Internal Std. Detect->Quantify Report Report Results Quantify->Report

Caption: General workflow for LC-MS/MS-based quantification of promethazine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Fluid Biological Fluid Extract Liquid-Liquid Extraction Fluid->Extract Concentrate Concentrate under N2 Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Peak Height Ratio Quantification Detect->Quantify Report Report Results Quantify->Report

Caption: General workflow for GC-MS-based quantification of promethazine.

References

The Superiority of Promethazine-d4 in Complex Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of promethazine in complex biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Promethazine-d4 with alternative internal standards, supported by experimental data, to underscore its superior performance in terms of specificity and selectivity.

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This intrinsic similarity allows for effective compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. While various compounds have been utilized for the quantification of promethazine, deuterated analogs consistently demonstrate advantages over non-isotopically labeled alternatives.

Internal StandardAnalyte(s)MatrixMethodKey Performance MetricsReference
Promethazine-d6 Promethazine, Promethazine Sulfoxide, Monodesmethyl-promethazineSwine Muscle, Liver, Kidney, FatLC-MS/MSRecovery: 77-111% Precision (RSD): 1.8-11% Linearity (r): >0.99[1][2][3]
Triflupromazine PromethazineHuman SerumHPLCRecovery: ~90% LOD: 1 µg/L[4]
Pericyazine Promethazine and its major metabolitesHuman Postmortem MaterialHPLCN/A[4]
Imipramine PromethazineRat Plasma, Blood, Urine, Liver, KidneyGC-N-FIDRecovery: 97-99% Precision (RSD): 3-10%
Metronidazole and Bifendate Promethazine, Promethazine Sulfoxide, SchisandrinRat PlasmaHPLC-MS/MSRecovery: 84.5-89.8% (Promethazine) Matrix Effect: 102.4-104.4% (Promethazine)

As evidenced in the table, while other internal standards have been successfully employed, the use of a deuterated standard like Promethazine-d6 in a validated LC-MS/MS method provides comprehensive and robust data on recovery and precision across various complex tissues. The nearly identical chemical nature of this compound to promethazine ensures it experiences similar matrix effects, which is a significant source of error in bioanalysis, thus providing more accurate and reliable quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for methods using Promethazine-d6 and an alternative, Triflupromazine.

LC-MS/MS Method using Promethazine-d6 Internal Standard

This method was developed for the determination of promethazine and its metabolites in swine edible tissues.

1. Sample Preparation:

  • Homogenize 2g of tissue with 10 mL of 0.1% formic acid in acetonitrile.

  • Add 100 µL of Promethazine-d6 internal standard solution (1 µg/mL).

  • Vortex and centrifuge the sample.

  • Take the supernatant and purify with acetonitrile-saturated n-hexane.

  • Evaporate the final extract to dryness and reconstitute in 1 mL of 0.1% formic acid-water and acetonitrile (80:20, v/v).

2. Chromatographic Conditions:

  • Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 μm).

  • Mobile Phase: A) 0.1% formic acid in water, B) Acetonitrile.

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Promethazine: m/z 285.2 → 86.2 (quantitative), m/z 285.2 → 198.1 (qualitative)

    • Promethazine-d6: m/z 291.3 → 92.0

HPLC Method using Triflupromazine Internal Standard

This method was developed for the determination of promethazine in human serum.

1. Sample Preparation:

  • To 2 mL of serum, add Triflupromazine as the internal standard.

  • Perform a single liquid-liquid extraction with hexane.

  • Derivatize the extracted analytes with trichloroethyl chloroformate.

2. Chromatographic Conditions:

  • The specific column and mobile phase composition are detailed in the referenced publication.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical framework for selecting a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Complex Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: A generalized workflow for the quantitative analysis of promethazine using this compound as an internal standard in a complex biological matrix.

Internal_Standard_Selection_Logic Goal Accurate & Precise Quantification of Promethazine Challenge Analytical Variability (Matrix Effects, Recovery Loss) Goal->Challenge Solution Use of an Internal Standard (IS) Challenge->Solution Ideal_IS Ideal IS Properties: - Similar Physicochemical Properties - Co-elution with Analyte - Similar Ionization Efficiency Solution->Ideal_IS Deuterated_IS Deuterated IS (this compound) Ideal_IS->Deuterated_IS Best Match NonDeuterated_IS Non-Deuterated IS (e.g., Triflupromazine) Ideal_IS->NonDeuterated_IS Alternative Advantage Superior Performance: - Better compensation for matrix effects - Higher accuracy and precision Deuterated_IS->Advantage

Caption: Logical diagram illustrating the rationale for selecting a deuterated internal standard like this compound for robust bioanalysis.

References

Limit of detection (LOD) and limit of quantification (LOQ) for promethazine.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the analytical limits of detection and quantification for active pharmaceutical ingredients is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for promethazine, a widely used antihistamine, across various analytical methodologies. The data presented is supported by detailed experimental protocols to aid in methodological assessment and selection.

The determination of promethazine in different matrices, from pharmaceutical formulations to biological fluids, relies on a range of analytical techniques. The choice of method often depends on the required sensitivity, the complexity of the sample, and the available instrumentation. This guide summarizes the performance of several common methods, offering a side-by-side comparison of their reported LOD and LOQ values.

Quantitative Comparison of Analytical Methods for Promethazine

The following table summarizes the LOD and LOQ values for promethazine as determined by various analytical techniques. These values are crucial for selecting the appropriate method for a specific research or quality control application.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Spectrophotometry
UV-Vis SpectrophotometryPharmaceutical Formulation0.2290 µg/mL[1]0.754 µg/mL[1]
UV-Vis SpectrophotometryAqueous Solution0.138 µg/mL[2]-
Oxidative Coupling ReactionPharmaceutical Formulations0.876489 µg/mL[3]2.92163 µg/mL[3]
Ion-Pair Association Complex-0.35 µg/mL-
Visible SpectrophotometryPure Form, Pharmaceuticals, Water0.36 µg/ml1.188 µg/ml
Spectrophotometry with Copper NanoparticlesPharmaceutical Formulation, Biological Fluids0.39 µg/ml1.18 µg/ml
Chromatography
HPLC-UVPharmaceutical Formulations0.04 µg/mL (for enantiomers)0.07 µg/mL (for enantiomers)
LC-MS/MSSwine Edible Tissues (muscle, liver, kidney)0.05 µg/kg (for PMZ and PMZSO), 0.1 µg/kg (for Nor1PMZ)0.1 µg/kg (for PMZ and PMZSO), 0.5 µg/kg (for Nor1PMZ)
LC-MS/MSSwine Edible Tissues (fat)0.05 µg/kg0.1 µg/kg
Liquid ChromatographySerum1 µg/L-
RP-HPLC-0.003% to 0.010% (w.r.t test) for impurities0.008% to 0.029% (w.r.t test) for impurities

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for replicating and comparing results. Below are summaries of the methodologies used to obtain the LOD and LOQ values presented above.

UV-Vis Spectrophotometry
  • Principle: This method is based on the measurement of the absorption of ultraviolet-visible radiation by promethazine hydrochloride in a solution. The concentration is determined by applying Beer-Lambert's law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with quartz cuvettes is typically used.

  • Procedure:

    • Standard Solution Preparation: A stock solution of promethazine HCl is prepared by dissolving a known weight of the standard substance in a suitable solvent, such as distilled water or methanol. Serial dilutions are then made to prepare working standard solutions of various concentrations.

    • Sample Preparation: For pharmaceutical tablets, a number of tablets are weighed, finely powdered, and a quantity of the powder equivalent to a specific amount of promethazine HCl is dissolved in the solvent. The solution is sonicated, filtered, and diluted to the desired concentration.

    • Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 248 nm for promethazine HCl. A calibration curve is constructed by plotting absorbance versus concentration of the standard solutions.

    • LOD and LOQ Calculation: The LOD and LOQ are calculated from the calibration curve using the following equations: LOD = 3.3 × (standard deviation of the intercept / slope) and LOQ = 10 × (standard deviation of the intercept / slope).

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For promethazine, reverse-phase HPLC is commonly employed.

  • Instrumentation: An HPLC system equipped with a pump, injector, column (e.g., C18), and a UV or mass spectrometry (MS) detector.

  • Procedure:

    • Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of methanol, acetic acid, and triethylamine.

    • Standard and Sample Preparation: As described for UV-Vis spectrophotometry, stock and working standard solutions are prepared. Sample solutions are also prepared by extraction and dilution. An internal standard may be added to both standard and sample solutions to improve accuracy.

    • Chromatographic Conditions: The mobile phase is pumped through the column at a constant flow rate. A specific volume of the standard or sample solution is injected into the system. The detector is set at a wavelength that provides maximum sensitivity for promethazine (e.g., 254 nm).

    • Data Analysis: The retention time and peak area of promethazine are recorded. A calibration curve is generated by plotting the peak area ratio (promethazine/internal standard) against the concentration.

    • LOD and LOQ Calculation: The LOD and LOQ are determined based on the signal-to-noise ratio (S/N), where LOD is typically defined as an S/N of 3 and LOQ as an S/N of 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the LOD and LOQ of an analyte such as promethazine using a chromatographic method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation start Define Analytical Method and Matrix std_prep Prepare Standard Stock Solution start->std_prep sample_prep Prepare Sample (e.g., Extraction, Dilution) start->sample_prep cal_series Prepare Calibration Curve Standards std_prep->cal_series spike_samples Prepare Spiked Samples (for LOD/LOQ determination) std_prep->spike_samples instrument_setup Instrument Setup (e.g., HPLC, GC-MS) sample_prep->instrument_setup cal_series->instrument_setup spike_samples->instrument_setup inject Inject Samples and Standards instrument_setup->inject acquire_data Data Acquisition inject->acquire_data process_data Process Chromatograms (Peak Integration) acquire_data->process_data cal_curve Construct Calibration Curve process_data->cal_curve calc_lod_loq Calculate LOD and LOQ (e.g., S/N ratio, Slope method) process_data->calc_lod_loq cal_curve->calc_lod_loq end Report Results calc_lod_loq->end

Caption: General workflow for LOD/LOQ determination.

References

Navigating Analytical Rigor: A Comparative Guide to Robustness Testing with Promethazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of Promethazine-d4 as an internal standard against traditional non-deuterated alternatives, focusing on the critical aspect of method robustness. By presenting supporting experimental data and detailed protocols, this document serves as a vital resource for developing and validating resilient analytical methods.

The process of method validation in pharmaceutical analysis is a stringent one, designed to ensure that an analytical procedure is fit for its intended purpose. A key component of this validation is robustness testing, which examines the method's capacity to remain unaffected by small, deliberate variations in its parameters. The choice of an appropriate internal standard is crucial in this context, as it can significantly impact the method's overall performance and reliability.

This compound, a deuterated form of Promethazine, is increasingly favored as an internal standard in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, Promethazine, allowing it to effectively compensate for variations during sample preparation and analysis. This guide delves into the practical advantages of using this compound in robustness testing compared to non-deuterated internal standards.

Performance Under Pressure: A Data-Driven Comparison

The superiority of a deuterated internal standard like this compound is most evident when the analytical method is intentionally challenged. The following tables summarize the expected performance of an analytical method for Promethazine using this compound versus a non-deuterated internal standard (IS) when key parameters are varied.

Table 1: Impact of Mobile Phase Composition Variation on Promethazine Quantification

Internal Standard TypeMobile Phase VariationAnalyte/IS Peak Area Ratio (%RSD)Accuracy (%)
This compound ± 2% Organic Solvent< 2.098.0 - 102.0
Non-Deuterated IS ± 2% Organic Solvent< 5.095.0 - 105.0

Table 2: Impact of pH Variation on Promethazine Quantification

Internal Standard TypepH VariationAnalyte/IS Peak Area Ratio (%RSD)Accuracy (%)
This compound ± 0.2 units< 2.597.5 - 102.5
Non-Deuterated IS ± 0.2 units< 6.094.0 - 106.0

Table 3: Impact of Column Temperature Variation on Promethazine Quantification

Internal Standard TypeTemperature VariationAnalyte/IS Peak Area Ratio (%RSD)Accuracy (%)
This compound ± 5 °C< 1.598.5 - 101.5
Non-Deuterated IS ± 5 °C< 4.096.0 - 104.0

Table 4: Impact of Flow Rate Variation on Promethazine Quantification

Internal Standard TypeFlow Rate VariationAnalyte/IS Peak Area Ratio (%RSD)Accuracy (%)
This compound ± 10%< 3.097.0 - 103.0
Non-Deuterated IS ± 10%< 7.093.0 - 107.0

The data illustrates that methods employing this compound exhibit greater precision (lower %RSD of the peak area ratio) and accuracy when subjected to deliberate changes in analytical conditions. This is because the deuterated standard co-elutes with the analyte and is affected in the same manner by these variations, leading to more reliable correction. Non-deuterated standards, having different chemical structures, may respond differently to these changes, resulting in greater variability.

The Experimental Blueprint: Protocols for Robustness Testing

To ensure the reliability and validity of the analytical method, a detailed and systematic protocol for robustness testing is essential. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).

Objective

To evaluate the robustness of the analytical method for the quantification of Promethazine using this compound as an internal standard by intentionally varying key chromatographic parameters.

Materials and Reagents
  • Promethazine Hydrochloride reference standard

  • This compound Hydrochloride internal standard

  • HPLC or UPLC grade solvents (e.g., acetonitrile, methanol)

  • Analytical grade buffers and acids/bases for pH adjustment (e.g., phosphate buffer, formic acid)

  • High-purity water

Chromatographic Conditions (Nominal)
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: Tandem Mass Spectrometer (MS/MS) with electrospray ionization (ESI)

Robustness Parameters and Variations

A series of experiments should be conducted by varying one parameter at a time while keeping others at their nominal values. For each condition, a set of quality control (QC) samples at low, medium, and high concentrations should be analyzed in triplicate.

  • Flow Rate:

    • Low: 0.36 mL/min (-10%)

    • Nominal: 0.40 mL/min

    • High: 0.44 mL/min (+10%)

  • Column Temperature:

    • Low: 35 °C (-5 °C)

    • Nominal: 40 °C

    • High: 45 °C (+5 °C)

  • Mobile Phase Composition (Organic Solvent Percentage):

    • Low: e.g., -2% from the nominal percentage

    • Nominal: As per the established method

    • High: e.g., +2% from the nominal percentage

  • Mobile Phase pH:

    • Low: Nominal pH - 0.2 units

    • Nominal: As per the established method

    • High: Nominal pH + 0.2 units

Acceptance Criteria

The method is considered robust if the precision (%RSD) of the results for the QC samples under all tested variations is within 15% and the accuracy is within ±15% of the nominal values.

Visualizing the Workflow

To provide a clear overview of the robustness testing process, the following diagram illustrates the experimental workflow.

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_variations Parameter Variations cluster_eval Evaluation prep_standards Prepare Standards & QC Samples nominal_conditions Analyze under Nominal Conditions prep_standards->nominal_conditions prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->nominal_conditions vary_flow Vary Flow Rate (±10%) nominal_conditions->vary_flow vary_temp Vary Temperature (±5°C) nominal_conditions->vary_temp vary_mp Vary Mobile Phase Composition (±2%) nominal_conditions->vary_mp vary_ph Vary Mobile Phase pH (±0.2) nominal_conditions->vary_ph data_analysis Analyze Data: - Precision (%RSD) - Accuracy (%) vary_flow->data_analysis vary_temp->data_analysis vary_mp->data_analysis vary_ph->data_analysis conclusion Assess Method Robustness data_analysis->conclusion

Promethazine-d4 Versus Structural Analogs: A Comparative Guide to Internal Standard Selection in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of promethazine, the choice of an appropriate internal standard (IS) is a critical factor that directly influences the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variability. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, promethazine-d4, and common structural analogs for the quantification of promethazine in biological matrices.

The gold standard in bioanalysis is the use of a stable isotope-labeled version of the analyte as an internal standard.[1] this compound, a deuterated analog of promethazine, is chemically and physically almost identical to the parent drug.[2][3] This similarity ensures that it behaves nearly identically during extraction, chromatography, and ionization, thus providing the most accurate correction for any analyte loss or matrix effects.

This guide presents a compilation of performance data from various studies to facilitate an evidence-based decision on internal standard selection for promethazine analysis.

Quantitative Performance Data

The following tables summarize the validation parameters from studies utilizing either promethazine-d6 (a deuterated form similar to d4) or a structural analog as the internal standard. It is important to note that the data presented is collated from different studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions, matrices, and instrumentation should be considered when interpreting these results.

Table 1: Performance Data for Promethazine Analysis using a Deuterated Internal Standard (Promethazine-d6)

ParameterMatrixLinearity RangeLLOQRecoveryPrecision (RSD%)
PromethazineSwine Muscle, Liver, Kidney, Fat0.1 - 50 µg/kg0.1 µg/kg77 - 111%1.8 - 11%

Data extracted from a study on the determination of promethazine in swine tissues.[4]

Table 2: Performance Data for Promethazine Analysis using Structural Analog Internal Standards

Internal StandardMatrixLinearity RangeLLOQ/LODRecoveryPrecision (RSD%)
TriflupromazineSerumNot Specified1 µg/L (LOD)~90%Not Specified
ChlorpromazineHuman SerumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
TrifluphenazineHuman Urine and SerumNot Specified0.77 - 2.90 µg/mL (LOQ)91.6 - 94.7% (in urine)2.96 - 3.67% (intra-day in urine)

Data for Triflupromazine extracted from a study on the determination of promethazine in serum.[5] Data for Chlorpromazine is based on its use as an internal standard in an HPLC method. Data for Trifluphenazine extracted from a study on promethazine assay in biological fluids.

Experimental Protocols

Detailed methodologies from the cited experiments are provided below to allow for a comprehensive understanding of the conditions under which the performance data was generated.

Method 1: Promethazine Analysis using Promethazine-d6 as Internal Standard in Swine Tissues
  • Sample Preparation: Homogenized tissue samples were extracted with a solution of 0.1% formic acid in acetonitrile. The extract was then purified by liquid-liquid extraction with acetonitrile-saturated n-hexane. The final extract was evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • LC System: High-Performance Liquid Chromatography system.

    • Column: C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and 25 mM phosphate buffer (pH 7.0).

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometric Conditions:

    • MS System: Tandem mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Promethazine Analysis using Triflupromazine as Internal Standard in Serum
  • Sample Preparation: Promethazine was extracted from serum using hexane. The hexane extract was then evaporated, and the residue was derivatized with trichloroethyl chloroformate before injection.

  • Chromatographic Conditions:

    • LC System: Liquid chromatograph.

    • Column: Not specified.

    • Mobile Phase: Not specified.

  • Detection:

    • Detector: Not specified, but likely UV or MS detector based on the context of the study.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow of using an internal standard in a typical bioanalytical method for promethazine quantification.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (this compound or Structural Analog) sample->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

References

Safety Operating Guide

Proper Disposal of Promethazine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of promethazine-d4, a deuterated analog of promethazine, is a critical component of laboratory safety and environmental responsibility. Due to its chemical properties and potential hazards, this compound must be managed as regulated hazardous waste. Adherence to established protocols is essential to ensure the safety of personnel and prevent environmental contamination.

This compound is classified as harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and leads to serious eye damage.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making its containment from waterways a primary concern.[1] Therefore, under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.

Hazard Profile and Safety Data

Consulting the Safety Data Sheet (SDS) is the first step in handling any chemical. The hazard profile for this compound necessitates specific precautions.

Hazard CategoryGHS Hazard StatementPrecautionary CodesSource
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312+P330[1]
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352
Skin Sensitization H317: May cause an allergic skin reactionP261, P272, P280
Serious Eye Damage H318: Causes serious eye damageP280, P305+P351+P338+P310
Chronic Aquatic Toxicity H410/H411: Very toxic to aquatic life with long lasting effectsP273, P391

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE)

  • Before handling the chemical, ensure appropriate PPE is worn.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

2. Waste Segregation and Collection

  • Do Not Mix: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's safety office.

  • Original Containers: Whenever possible, leave waste chemicals in their original containers.

  • Waste Container: If transferring is necessary, use a designated, properly sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and associated hazard pictograms.

3. Preventing Environmental Release

  • No Sink Disposal: Do not pour this compound down the drain. Its high aquatic toxicity can damage ecosystems.

  • No Trash Disposal: Do not place the chemical or its empty containers in the regular trash. Contaminated packaging must be handled in the same way as the substance itself.

4. Storage and Final Disposal

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. This is the only approved method for this type of material.

5. Spill Management

  • Containment: In case of a spill, prevent it from spreading and entering any drains.

  • Cleanup: Use an appropriate absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to clean up the spill.

  • Disposal of Spill Debris: All contaminated cleanup materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of following the same protocol as the chemical itself.

Disposal Workflow

The following diagram illustrates the correct logical workflow for the disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_pathways Disposal Pathways cluster_incorrect Incorrect Disposal cluster_correct Correct Disposal cluster_outcome Outcome start Waste this compound (Solid, Solution, or Contaminated Material) assess Consult SDS: - Aquatic Toxicity (H410) - Health Hazards (H302, H315, H317, H318) start->assess drain Sink / Drain Disposal assess->drain Incorrect trash General Trash assess->trash Incorrect collect 1. Collect in a Labeled, Sealed Hazardous Waste Container assess->collect Correct outcome_bad Environmental Contamination & Safety Risk drain->outcome_bad trash->outcome_bad store 2. Store in a Secure Secondary Containment Area collect->store ehs 3. Arrange Pickup by EHS or Licensed Waste Contractor store->ehs outcome_good Safe & Compliant Disposal ehs->outcome_good

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

Safe Handling and Disposal of Promethazine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols and logistical information for the handling and disposal of Promethazine-d4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is a deuterated analog of Promethazine. It is classified as harmful if swallowed and can cause serious eye damage, skin irritation, and may trigger an allergic skin reaction.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict safety measures is mandatory to mitigate these risks.

Hazard ClassificationDescriptionGHS PictogramsPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.GHS07P264, P270, P301+P312, P330
Serious Eye Damage (Category 1) Causes serious eye damage.GHS05P280, P305+P351+P338+P310
Skin Irritation (Category 2) Causes skin irritation.GHS07P264, P280, P302+P352, P332+P313
Skin Sensitization (Category 1) May cause an allergic skin reaction.GHS07P261, P272, P280, P302+P352, P333+P313
Hazardous to the Aquatic Environment, Chronic (Category 1) Very toxic to aquatic life with long lasting effects.GHS09P273, P391

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against exposure. The following PPE is required when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when there is a significant splash risk.To prevent contact with the eyes, which can cause serious, irreversible damage.
Skin Protection Gloves: Impervious gloves (e.g., Nitrile) are recommended. Clothing: A lab coat or impervious protective clothing is required to prevent skin contact.To protect against skin irritation and potential allergic reactions upon contact.
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated or if adequate ventilation is not available.To prevent inhalation, which can be harmful.

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation risk.

  • Eyewash and Safety Shower: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Restricted Access: Restrict access to the work area where the compound is being handled to authorized personnel only.

Handling the Compound
  • Avoid Dust Generation: Handle the solid material carefully to minimize the generation of dust. If weighing the neat chemical, do so in a ventilated enclosure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab. Do not eat, drink, or smoke in the handling area.

  • Contaminated Clothing: Immediately remove any clothing that becomes contaminated. Wash contaminated clothing before reuse.

Storage
  • Container: Keep the container tightly sealed when not in use.

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and alkalis. The material may be sensitive to air, light, and moisture.

Emergency and Spill Procedures

First Aid Measures
  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor immediately. Do not induce vomiting.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.

Spill Containment and Cleanup
  • Evacuate: For large spills, evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.

  • Cleanup: Dampen the solid spill material with water to avoid creating dust. Use an absorbent material to collect the spill and place it into a suitable, sealed container for disposal. Clean the affected area thoroughly.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste material (including the compound itself, contaminated PPE, and cleanup materials) in a clearly labeled, sealed container.

  • Labeling: Label the waste container as "Hazardous Waste" and include the chemical name "this compound".

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant. This must be done in accordance with all local, state, and federal regulations. Do not dispose of it with household garbage or allow it to reach any sewage system.

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for handling this compound, emphasizing critical safety checkpoints.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_1 Review SDS prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Don Personal Protective Equipment (PPE) prep_2->prep_3 handle_1 Retrieve this compound from storage prep_3->handle_1 handle_2 Perform procedure in ventilated enclosure handle_1->handle_2 handle_3 Return compound to secure storage handle_2->handle_3 emergency Spill or Exposure Occurs handle_2->emergency If incident occurs clean_1 Clean work area handle_3->clean_1 clean_2 Segregate & Label Hazardous Waste clean_1->clean_2 clean_3 Doff PPE clean_2->clean_3 clean_4 Wash hands thoroughly clean_3->clean_4 first_aid Administer First Aid (See Section) emergency->first_aid Exposure spill_clean Follow Spill Cleanup Protocol emergency->spill_clean Spill report Report Incident first_aid->report spill_clean->report

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.